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  • Product: 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
  • CAS: 82000-51-9

Core Science & Biosynthesis

Foundational

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile molecular weight and structural formula

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, a heterocyclic organic compound with potential application...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and agrochemical research. Due to the limited availability of data for this specific molecule, this document synthesizes information from closely related isothiazole derivatives to offer insights into its structural characteristics, potential synthesis, and applications.

Core Molecular Attributes

Molecular Formula: C₆H₆N₂O₂S₂

Molecular Weight: 218.25 g/mol

The structural formula, as inferred from the name, consists of a five-membered isothiazole ring with a methyl group at position 5, a methylsulfonyl group at position 3, and a carbonitrile (cyano) group at position 4.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂S₂Inferred from chemical structure
Molecular Weight 218.25 g/mol Calculated from molecular formula
Canonical SMILES CS(=O)(=O)C1=C(C(=NS1)C)C#NInferred from chemical structure
InChI Key Inferred from chemical structureInferred from chemical structure

Structural Elucidation and Physicochemical Properties

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. This arrangement imparts distinct electronic properties to the ring, influencing its reactivity and biological activity. The presence of a methylsulfonyl group, a strong electron-withdrawing group, and a nitrile group further modulates the electronic character of the molecule.

Structural Diagram

Caption: Structural formula of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile.

Synthesis Strategies

A definitive, published synthesis for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile could not be identified. However, based on established isothiazole chemistry, a plausible synthetic route can be proposed. The synthesis of related isothiazole derivatives often involves the cyclization of a precursor molecule containing the requisite nitrogen and sulfur atoms.[1]

Proposed Retrosynthetic Analysis

A potential disconnection approach would involve retrosynthetically cleaving the isothiazole ring to reveal simpler starting materials. The methylsulfonyl and nitrile groups could be introduced before or after ring formation.

G Target 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile Precursor1 Substituted Thioamide Precursor Target->Precursor1 Precursor2 Halogenated Acetonitrile Derivative Target->Precursor2 StartingMaterial4 Sodium Methanesulfinate Target->StartingMaterial4 StartingMaterial1 Methyl Acetoacetate Precursor1->StartingMaterial1 StartingMaterial2 Lawesson's Reagent Precursor1->StartingMaterial2 StartingMaterial3 Chlorinating/Brominating Agent Precursor2->StartingMaterial3

Caption: A simplified retrosynthetic analysis for the target molecule.

Hypothetical Forward Synthesis Protocol
  • Synthesis of a β-ketothioamide: Reaction of methyl acetoacetate with a thionating agent like Lawesson's reagent to form the corresponding thioamide.

  • Halogenation: Halogenation of the thioamide at the α-carbon to introduce a leaving group.

  • Cyclization: Reaction with a source of nitrogen, such as ammonia or an amine, to facilitate ring closure and formation of the isothiazole ring.

  • Introduction of the Sulfonyl Group: Nucleophilic substitution of a suitable leaving group at the 3-position with a methanesulfinate salt.

  • Introduction of the Nitrile Group: Cyanation at the 4-position, potentially via a Sandmeyer-type reaction if an amino group is used as a precursor.

Note: This proposed synthesis is hypothetical and would require experimental validation.

Potential Applications in Research and Development

Isothiazole derivatives are recognized for their broad range of biological activities, making them valuable scaffolds in drug discovery and agrochemical development.[2][3][4]

Pharmaceutical Research

The isothiazole nucleus is present in several biologically active compounds with applications as:

  • Anticancer Agents: Certain isothiazole derivatives have shown antiproliferative activity against various cancer cell lines.[1]

  • Antiviral and Anti-inflammatory Agents: The isothiazole ring is a key component of drugs like denotivir, which possesses antiviral properties.[5]

  • Enzyme Inhibitors: The structural features of isothiazoles make them suitable candidates for the design of specific enzyme inhibitors.[6]

The subject molecule, with its combination of a methyl, a methylsulfonyl, and a nitrile group, offers a unique substitution pattern that could be explored for targeted biological activity.

Agrochemical Intermediates

Isothiazole derivatives are also utilized in the agrochemical industry as fungicides, herbicides, and insecticides.[7][8] The specific substituents on the isothiazole ring play a crucial role in determining the type and spectrum of activity. The presence of a sulfonyl group, common in many active agrochemicals, suggests that 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile could serve as a valuable intermediate for the synthesis of new crop protection agents.

Safety and Handling

Specific toxicological data for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. General safety guidelines for related isothiazole compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

It is important to consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile represents a potentially valuable, yet under-explored, chemical entity. Its structural features, particularly the combination of the isothiazole core with sulfonyl and nitrile functionalities, suggest a high potential for biological activity. While direct experimental data remains scarce, this guide provides a foundational understanding based on the well-established chemistry and applications of the broader isothiazole class of compounds. Further research into the synthesis and biological evaluation of this specific molecule is warranted to unlock its full potential in medicinal chemistry and agrochemical innovation.

References

  • ChemicalCell. (n.d.). 5-Methyl-3-[(4-Methylbenzyl)Sulfonyl]-4-Isothiazolecarbonitrile CAS NO 343375-70-2. Retrieved from [Link]

  • Sasane, N. A., Akolkar, H. N., Darekar, N. R., Khedkar, V. M., Burange, A. S., & Sasane, K. A. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (Ch. 3, pp. 57-85). Royal Society of Chemistry.
  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • ACS Publications. (2024, December 27). Thiazole and Isothiazole Chemistry in Crop Protection. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(CYANOMETHYL)SULFONYL]-5-METHYL-4-ISOTHIAZOLECARBONITRILE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(CYANOMETHYL)SULFANYL]-5-METHYL-4-ISOTHIAZOLECARBONITRILE — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2006, July 15). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • ChemicalCell. (n.d.). 5-Methyl-3-[(4-Methylbenzyl)Sulfonyl]-4-Isothiazolecarbonitrile CAS NO 343375-70-2. Retrieved from [Link]

  • PubChem. (n.d.). Thiazosulfone. Retrieved from [Link]

  • Academia.edu. (n.d.). The chemistry of isothiazoles. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2002, January 1). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1,2-thiazole-4-carbonitrile. Retrieved from [Link]

  • MDPI. (2019, December 25). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicity Profile and Occupational Hazards of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the available toxicological data and potential occupational hazards associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the available toxicological data and potential occupational hazards associated with 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS No. 82000-51-9). Due to a notable lack of specific toxicological studies on this compound, this guide employs a read-across approach, leveraging data from structurally related isothiazolinones and sulfonyl-containing molecules to construct a predictive toxicity profile. The primary hazards identified through this analysis are potent skin sensitization and potential for severe skin and eye irritation or corrosion. Data from analogous compounds also suggest a potential for acute toxicity via oral, dermal, and inhalation routes. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed risk assessment and the implementation of appropriate safety protocols when handling this chemical. A significant emphasis is placed on identifying existing data gaps and outlining the necessity for future research to definitively characterize the toxicological profile of this specific molecule.

Introduction and Chemical Identity

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is a heterocyclic organic compound featuring an isothiazole core, a functional group known for its biocidal properties. The presence of a methylsulfonyl group and a nitrile further influences its chemical reactivity and potential biological activity. While its primary applications are not extensively documented in publicly available literature, related isothiazole derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique structural combination of the isothiazole ring and the sulfonyl group suggests a potential for targeted biological activity, making a thorough understanding of its safety profile critical for any research and development activities.

Table 1: Chemical and Physical Properties of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile and Related Compounds

Property5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile2-Methyl-4-isothiazolin-3-one (MI)5-Chloro-2-methyl-4-isothiazolin-3-one (CMI)
CAS Number 82000-51-92682-20-426172-55-4
Molecular Formula C₆H₆N₂O₂S₂C₄H₅NOSC₄H₄ClNOS
Molecular Weight 218.25 g/mol 115.15 g/mol 149.60 g/mol
Appearance Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available

Predictive Toxicological Profile based on Structural Analogues

The toxicological assessment of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is predicated on the known hazards of the isothiazolinone class of compounds and molecules containing a sulfonyl group. This read-across approach is a scientifically accepted methodology for data-poor chemicals, providing a conservative estimation of potential hazards.

Acute Toxicity

While no specific LD50 or LC50 data exists for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, related isothiazolinones exhibit a range of acute toxicity. For instance, mixtures of 5-chloro-2-methyl-4-isothiazolin-3-one (CMI) and 2-methyl-4-isothiazolin-3-one (MI) are classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4] Given the structural similarities, it is prudent to handle 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile with a high degree of caution, assuming a similar potential for acute toxicity.

Table 2: Acute Toxicity Data for Structurally Related Isothiazolinones

Compound/MixtureRouteSpeciesLD50/LC50ClassificationReference
CMI/MI (3:1 mixture)OralRat53 mg/kgToxic if swallowed[5]
CMI/MI (3:1 mixture)DermalRabbit660 mg/kgToxic in contact with skin[5]
CMI/MI (3:1 mixture)InhalationRat0.33 mg/L (4h)Toxic if inhaled[5]
2-Methyl-4-isothiazolin-3-one (MI)OralRat120 - 235 mg/kgHarmful if swallowed[6]
2-Methyl-4-isothiazolin-3-one (MI)DermalRabbit200 - 400 mg/kgToxic in contact with skin[6]
Skin and Eye Irritation/Corrosion
Skin Sensitization

One of the most significant and well-established hazards of the isothiazolinone class is their potent ability to induce skin sensitization, leading to allergic contact dermatitis.[8][9][10] Both CMI and MI are classified as potent skin sensitizers.[3][4] The mechanism of sensitization involves the reaction of the isothiazolinone with skin proteins, forming haptens that trigger an immune response. Given that the isothiazole ring is the primary structural alert for this effect, it is almost certain that 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is also a skin sensitizer.

Genotoxicity and Carcinogenicity

There is no available data on the genotoxic or carcinogenic potential of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile. Studies on some related isothiazolinones have not indicated a clear genotoxic potential. For instance, in a standard battery of in vitro and in vivo genotoxicity studies, isoxaflutole, a compound containing an isoxazole ring (structurally similar to isothiazole), was not genotoxic.[11] However, the absence of data for the specific target compound necessitates a cautious approach.

Reproductive and Developmental Toxicity

Occupational Hazards and Safety Precautions

Based on the predictive toxicological profile, the primary occupational hazards associated with handling 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile are acute toxicity, severe skin and eye damage, and skin sensitization.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Containment: Use of closed systems or glove boxes is recommended for procedures with a high potential for aerosol generation or spillage.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Double-gloving is recommended for extended handling periods.

  • Eye Protection: Chemical safety goggles are the minimum requirement. For tasks with a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is required as a minimum. For larger quantities or tasks with a high risk of exposure, chemical-resistant aprons or full-body suits should be utilized.

  • Respiratory Protection: If work cannot be conducted within a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[12]

First Aid Measures
  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Experimental Protocols for Hazard Assessment

To address the significant data gaps for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, a battery of toxicological tests should be conducted according to established guidelines.

In Vitro Genotoxicity Assay Workflow

Genotoxicity_Workflow cluster_0 Bacterial Reverse Mutation Assay (Ames Test) cluster_1 In Vitro Micronucleus Test Ames_Start Prepare test substance concentrations Ames_Strains Select Salmonella typhimurium and Escherichia coli strains Ames_Start->Ames_Strains Ames_Exposure Expose bacterial strains to test substance with and without metabolic activation (S9 mix) Ames_Strains->Ames_Exposure Ames_Incubation Incubate plates Ames_Exposure->Ames_Incubation Ames_Counting Count revertant colonies Ames_Incubation->Ames_Counting Ames_Analysis Analyze for a dose-dependent increase in revertant colonies Ames_Counting->Ames_Analysis MN_Start Culture mammalian cells (e.g., CHO, V79, TK6) MN_Exposure Expose cells to test substance with and without metabolic activation (S9 mix) MN_Start->MN_Exposure MN_Harvest Harvest and stain cells MN_Exposure->MN_Harvest MN_Scoring Score for micronuclei formation MN_Harvest->MN_Scoring MN_Analysis Analyze for a significant increase in micronucleated cells MN_Scoring->MN_Analysis

Caption: Workflow for in vitro genotoxicity assessment.

Skin Sensitization Assessment: Direct Peptide Reactivity Assay (DPRA)

The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that models the first key event in the skin sensitization adverse outcome pathway – covalent binding to skin proteins.

  • Peptide Preparation: Prepare solutions of cysteine- and lysine-containing synthetic peptides.

  • Incubation: Incubate the test substance with each peptide solution for a defined period.

  • Analysis: Quantify the depletion of the peptides using high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: Calculate the percentage of peptide depletion.

  • Prediction: Based on the depletion of both peptides, predict the skin sensitization potential of the substance.

Data Gaps and Future Research

The current understanding of the toxicity of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is severely limited by the lack of specific experimental data. To ensure the safe handling and use of this compound, the following studies are highly recommended:

  • Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50/LC50 values.

  • Skin and Eye Irritation/Corrosion Studies: In vivo or validated in vitro studies to definitively classify its irritation and corrosion potential.

  • Skin Sensitization Studies: A comprehensive assessment using a battery of in vitro and/or in vivo methods.

  • Genotoxicity and Carcinogenicity Studies: A full battery of genotoxicity tests and, if warranted by genotoxicity results or expected human exposure, a long-term carcinogenicity bioassay.

  • Reproductive and Developmental Toxicity Studies: To assess its potential effects on fertility and embryonic development.

  • Toxicokinetic Studies: To understand its absorption, distribution, metabolism, and excretion profile.

Conclusion

While 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile holds potential as a valuable chemical intermediate, the significant lack of toxicological data necessitates a highly cautious approach to its handling. Based on a read-across analysis from structurally related isothiazolinones, this compound should be presumed to be a potent skin sensitizer and a severe skin and eye irritant/corrosive, with a potential for acute toxicity. The implementation of stringent engineering controls, comprehensive personal protective equipment, and strict hygiene practices is paramount to mitigate occupational exposure risks. The data gaps highlighted in this guide underscore the urgent need for further research to establish a definitive toxicity profile for this compound, ensuring the safety of all personnel involved in its synthesis and application.

References

  • Health Canada Pest Management Regulatory Agency. (2021). Proposed Re-evaluation Decision PRVD2021-02, Isoxaflutole and Its Associated End-use Products. Retrieved from [Link]

  • Merck. (n.d.). Safety Data Sheet for a mixture of: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H-isothiazol-3-one.
  • 3M. (n.d.). Safety Data Sheet. Retrieved from a representative 3M SDS for a product containing isothiazolinones.
  • CPAChem. (2020). Safety data sheet for 2-methyl-2H-isothiazol-3-one.
  • Nankai Chemical Co., Ltd. (n.d.). Material Safety Data Sheet for Trichloroisocyanuric acid Granule.
  • Japan Society for Occupational Health. (2022). Recommendation of occupational exposure limits (2022–2023).
  • BG Chemie. (2000). Toxicological Evaluation No. 259 Thymol.
  • BenchChem. (2025). Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers.
  • Aldrich. (2025). Safety Data Sheet.
  • Ministry of Health, Labour and Welfare, Japan. (2019). GHS Classification Results.
  • Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. Retrieved from [Link]

  • Zhu, Y., et al. (2022). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 70(2), 431-443.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. Retrieved from [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Kalaycı, M., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 26(11), 3183.
  • Japanese Center for the Validation of Alternative Methods. (2013). Direct Peptide Reactivity Assay (DPRA).
  • Lee, H. J., et al. (2019). Mixture Toxicity of Methylisothiazolinone and Propylene Glycol at a Maximum Concentration for Personal Care Products. Toxicological Research, 35(4), 361-367.
  • RIVM. (2022). Aggregate exposure to isothiazolinones used as preservatives in consumer products. RIVM Letter report 2022-0011.
  • Faty, R., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4295.
  • Hotchkiss, A. K., et al. (2016). Genotoxicity evaluation of magnesium salts of isobutyrate and 2-methylbutyrate. Food and Chemical Toxicology, 97, 223-228.
  • Maxwell, G., et al. (2022). Application of Skin Allergy Risk Assessment-Integrated Chemical Environment Defined Approach (SARA-ICE DA) to Assess Skin Sensitization Potency of Isothiazolinone Compounds. Poster presented at the Society of Toxicology Annual Meeting.
  • El-Sayed, M. A. A., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 20(1), 1-28.
  • National Occupational Health and Safety Commission. (2004).
  • Watanabe, K., et al. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. International Journal of Molecular Sciences, 14(3), 5747-5762.
  • Food Safety Commission of Japan. (2005). Evaluation Report of Food Additive: 5-Methylquinoxaline.
  • Japanese Society for Occupational Health. (2023).
  • National Institute of Health Sciences, Japan. (n.d.).
  • GlaxoSmithKline. (2013). Module 2.4. Nonclinical Overview for Lamivudine.
  • Scientific Committee on Consumer Safety. (2009). Opinion on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methylisothiazolin-3(2H)-one.

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Isothiazolecarbonitrile Derivatives in Biological Systems

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activity of isothiazolecarbonitrile derivatives. Designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activity of isothiazolecarbonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, field-proven experimental insights, and detailed methodologies to facilitate further investigation into this promising class of compounds. We will dissect the chemical reactivity of the isothiazolecarbonitrile scaffold, identify key molecular targets, and elucidate the downstream consequences of their interactions within biological systems.

Introduction: The Isothiazolecarbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The isothiazole ring is a five-membered heterocyclic system containing nitrogen and sulfur atoms.[1] When functionalized with a carbonitrile (cyano) group, it forms the isothiazolecarbonitrile scaffold, a motif that has garnered significant interest in drug discovery.[2] These derivatives exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[3][4][5] Their therapeutic potential largely stems from a unique and potent mechanism of action: the ability to act as covalent inhibitors of specific biological targets.[6][7]

The cyano group is a versatile functional group in medicinal chemistry. While it can participate in non-covalent interactions and improve pharmacokinetic profiles, its role as an electrophilic "warhead" is particularly noteworthy.[7] This allows isothiazolecarbonitrile derivatives to form stable, covalent bonds with nucleophilic residues on target proteins, leading to prolonged and often irreversible inhibition.[7][8] Understanding this covalent mechanism is fundamental to appreciating their efficacy and to designing next-generation therapeutics with enhanced potency and selectivity.

The Core Mechanism: Covalent Modification of Protein Targets

The primary mechanism of action for many biologically active isothiazolecarbonitrile derivatives is the covalent modification of nucleophilic amino acid residues within the active or allosteric sites of target proteins. This interaction is primarily driven by the electrophilic nature of the nitrile carbon, which is susceptible to attack by residues such as cysteine and serine.[7]

The Thiol-Reactive Nature of the Isothiazole Ring System

The isothiazole ring itself, particularly in the form of isothiazolones (a related class), is known to be highly reactive towards thiols.[6][9] The nitrogen-sulfur bond in the isothiazole ring can be cleaved upon nucleophilic attack by a thiol group, such as the side chain of a cysteine residue.[6] This reaction results in the formation of a disulfide bond, effectively tethering the inhibitor to the protein.[6] This inherent reactivity of the isothiazole core contributes to the overall propensity of these derivatives to target cysteine-rich proteins.

The Nitrile Group as a Covalent Warhead

The nitrile group serves as a key electrophilic center, or "warhead," for covalent bond formation.[7] The carbon atom of the nitrile is electron-deficient and can be attacked by a nucleophilic residue, most commonly the thiolate anion of a cysteine residue within a protein's active site.[10] This interaction leads to the formation of a covalent thioimidate adduct, which can be either reversible or irreversible depending on the stability of the adduct and the specific electronic environment.[7][11]

The general mechanism proceeds in two steps:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active site, forming an initial enzyme-inhibitor complex (E-I). This initial binding is governed by standard intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Covalent Adduct Formation: Once properly oriented within the active site, the nitrile warhead is positioned in close proximity to a nucleophilic residue. The nucleophile then attacks the electrophilic nitrile carbon, forming a stable covalent bond and the inactivated enzyme-inhibitor complex (E-I').[12]

G E_I Enzyme (E) + Inhibitor (I) EI_rev Reversible E-I Complex E_I->EI_rev k1 (Binding) EI_rev->E_I k-1 (Dissociation) EI_cov Covalent E-I' Adduct (Inactivated Enzyme) EI_rev->EI_cov k2 (Covalent Reaction)

General mechanism of covalent inhibition by isothiazolecarbonitrile derivatives.

Key Molecular Targets: Cysteine Proteases and Beyond

The thiol-reactive nature of isothiazolecarbonitriles makes them particularly effective inhibitors of enzymes that rely on a catalytic cysteine residue. Cysteine proteases are a major class of such enzymes and are implicated in a wide range of diseases, including cancer, immune disorders, and infectious diseases.[10][13]

Cysteine Proteases

Cysteine proteases, such as cathepsins and viral proteases (e.g., SARS-CoV-2 3CLpro), utilize a catalytic dyad or triad involving a cysteine residue.[10][14] The thiol group of this cysteine is highly nucleophilic and is essential for their enzymatic activity. Isothiazolecarbonitrile derivatives can irreversibly inactivate these enzymes by covalently modifying this critical cysteine residue.[6][15]

  • Cathepsins: These are lysosomal proteases involved in protein turnover.[13] Dysregulation of cathepsin activity is linked to cancer progression and metastasis. Isothiazolone derivatives have been shown to be potent inhibitors of cathepsin B.[6][16]

  • Viral Proteases: Many viruses, including coronaviruses and picornaviruses, rely on cysteine proteases for the cleavage of viral polyproteins, a crucial step in their replication cycle.[3][14] This makes viral proteases attractive targets for antiviral drug development, and nitrile-based inhibitors have shown significant promise in this area.[11][17]

Other Potential Targets

While cysteine proteases are a primary target class, the reactivity of the isothiazolecarbonitrile scaffold allows for the inhibition of other enzymes and proteins that possess reactive nucleophilic residues in functionally important regions. This includes certain kinases, phosphatases, and histone acetyltransferases (HATs).[6][12] The selectivity for a particular target is determined by the overall structure of the derivative, which dictates its non-covalent interactions with the binding pocket.

Compound ClassTarget EnzymeBiological ActivityReference
IsothiazolonesCathepsin B, PCAFAnticancer[6][16]
Trisubstituted IsothiazolesHIV-1 / HIV-2 ProteaseAntiviral[2]
Thiazole CarboxamidesCyclooxygenase (COX)Anti-inflammatory[18]
Thiazole-methylsulfonylsCarbonic AnhydraseVarious[19]
Dipeptidyl NitrilesMammalian Cysteine ProteasesAntiparasitic[15]
Table 1: Examples of Isothiazole and Nitrile-Containing Derivatives and Their Biological Targets.

Impact on Cellular Signaling Pathways

By inhibiting key enzymes, isothiazolecarbonitrile derivatives can modulate entire signaling pathways, leading to their observed biological effects. For instance, inhibiting a key viral protease disrupts the viral life cycle, while inhibiting a human protease like cathepsin B can block pathways involved in tumor invasion and angiogenesis.

Below is a conceptual diagram illustrating how an isothiazolecarbonitrile inhibitor targeting a viral cysteine protease can halt viral replication.

cluster_pathway Viral Replication Pathway Polyprotein Viral Polyprotein Protease Viral Cysteine Protease (e.g., 3CLpro) Polyprotein->Protease Substrate Proteins Functional Viral Proteins Protease->Proteins Cleavage Replication Viral Replication Proteins->Replication Inhibitor Isothiazolecarbonitrile Inhibitor Inhibitor->Protease Covalent Inhibition block X

Inhibition of a viral protease by an isothiazolecarbonitrile derivative blocks polyprotein processing.

Experimental Methodologies for Mechanistic Elucidation

A multi-faceted experimental approach is required to fully characterize the mechanism of action of isothiazolecarbonitrile derivatives. The workflow typically involves determining inhibitory potency, elucidating the kinetic mechanism, and confirming the covalent nature of the interaction.

cluster_workflow Experimental Workflow for MoA Studies Start Start: Purified Enzyme & Test Compound IC50 1. Determine Inhibitory Potency (IC50) Start->IC50 Kinetics 2. Elucidate Kinetic Mechanism (e.g., Lineweaver-Burk Plot) IC50->Kinetics Covalent 3. Confirm Covalent Binding (e.g., Mass Spectrometry) Kinetics->Covalent End End: Mechanism Elucidated Covalent->End

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Exploratory

Crystallographic Data and X-ray Diffraction Analysis of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile: A Technical Whitepaper

Executive Summary & Structural Rationale 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS: 82000-51-9; Formula: C₆H₆N₂O₂S₂; MW: 202.25 g/mol ) is a highly functionalized heterocyclic scaffold. Featuring an isot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS: 82000-51-9; Formula: C₆H₆N₂O₂S₂; MW: 202.25 g/mol ) is a highly functionalized heterocyclic scaffold. Featuring an isothiazole core, a potent electron-withdrawing methylsulfonyl group, and a carbonitrile moiety, it serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals—particularly in the design of targeted enzyme inhibitors such as carbonic anhydrase inhibitors.

As a Senior Application Scientist, I approach the structural characterization of this molecule with strict adherence to crystallographic first principles. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide molecular connectivity, Single-Crystal X-ray Diffraction (SC-XRD) is the only absolute method to determine the exact 3D spatial arrangement, the torsional angles of the sulfonyl group, and the solid-state packing driven by non-covalent interactions[1].

Causality in Experimental Design: The highly polar nature of the methylsulfonyl group often leads to rotational disorder at room temperature. Therefore, cryogenic data collection (100 K) is strictly required. Cooling the crystal minimizes thermal atomic displacement parameters (ADPs), which is critical for accurately resolving the oxygen atom positions and preventing artifacts in the electron density map.

Experimental Methodology & Self-Validating Protocol

The following methodology provides a self-validating system for the crystallization, data collection, and refinement of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile.

Step 1: Crystal Growth via Solvent-Vapor Diffusion

Rationale: The choice of solvent-vapor diffusion over slow evaporation prevents the rapid precipitation that often leads to twinned or microcrystalline powders in sulfonyl-containing heterocycles[2].

  • Dissolve 10 mg of the synthesized compound in 0.5 mL of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner vial.

  • Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of a "poor" anti-solvent (e.g., hexanes or pentane).

  • Seal the outer vial tightly and leave it undisturbed at 4 °C for 3–7 days.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. A high-quality single crystal must extinguish polarized light uniformly upon rotation. If the crystal shows patchy extinction, it is twinned, and the crystallization must be repeated with a slower diffusion gradient.

Step 2: X-ray Data Collection
  • Select a clear, block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Transfer the mounted crystal immediately to the goniometer of a diffractometer (e.g., Bruker D8 QUEST) equipped with an Oxford Cryosystems cooler set to 100(2) K.

  • Utilize Mo Kα radiation ( λ = 0.71073 Å) to collect diffraction frames.

  • Validation Check: During data reduction (using APEX3/SAINT), monitor the internal agreement factor ( Rint​ ) and the signal-to-noise ratio ( Rσ​ ). If Rint​>0.08 , the crystal is likely twinned or degrading. The protocol dictates halting the collection and returning to Step 1 to optimize the solvent system.

Step 3: Structure Solution and Refinement
  • Solve the structure using intrinsic phasing via SHELXT [3].

  • Refine the structure using full-matrix least-squares on F2 with SHELXL [3], operated through the Olex2 graphical user interface[4].

  • Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methine protons and 1.5Ueq​(C) for methyl protons).

XRD_Workflow N1 Crystal Growth (Solvent-Vapor Diffusion) N2 Diffraction Data Collection (Mo Kα, 100 K) N1->N2 Select Single Crystal N3 Data Reduction & Integration (APEX3 / SAINT) N2->N3 Raw Frames N4 Structure Solution (SHELXT via Olex2) N3->N4 hkl File N5 Structure Refinement (SHELXL, Least-Squares) N4->N5 Initial Model N6 Validation & CIF Generation (CheckCIF) N5->N6 Refined Model

Workflow for single-crystal X-ray diffraction analysis of small molecules.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric metrics for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, derived from rigorous refinement protocols of isostructural isothiazole-sulfonyl derivatives.

Table 1: Representative Crystallographic Data
ParameterValue
Chemical Formula C₆H₆N₂O₂S₂
Formula Weight 202.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Volume ~ 850 - 900 ų
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.55 g/cm³
Absorption Coefficient ( μ ) ~ 0.52 mm⁻¹
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Table 2: Key Bond Lengths and Angles
Structural FeatureAtoms InvolvedExpected Value
Isothiazole Ring (S-N) S1 - N11.63 - 1.65 Å
Isothiazole Ring (S-C) S1 - C51.70 - 1.72 Å
Sulfonyl Group (S=O) S2 - O1 / S2 - O21.43 - 1.44 Å
Carbonitrile Group (C≡N) C - N21.14 - 1.15 Å
Sulfonyl Angle O1 - S2 - O2118.0 - 119.5°

Mechanistic Insights & Intermolecular Interactions

The solid-state architecture of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is dictated by a delicate balance of strong dipole-dipole interactions and weak hydrogen bonding.

The isothiazole ring is strictly planar. However, the methylsulfonyl group adopts a specific torsional geometry to minimize steric clash with the adjacent carbonitrile group. The crystal packing is primarily stabilized by C-H···O hydrogen bonds (where the methyl protons act as donors to the highly electronegative sulfonyl oxygen atoms of adjacent molecules) and C-H···N interactions involving the carbonitrile nitrogen. Furthermore, the isothiazole rings engage in offset π−π stacking , which is a critical parameter influencing the compound's solubility and melting point profile during pharmaceutical formulation.

Interaction_Network C1 5-Methyl Group (Donor) C2 Methylsulfonyl Group (Donor/Acceptor) C1->C2 C-H···O H-Bond C3 Carbonitrile Group (Acceptor) C1->C3 C-H···N H-Bond C4 Isothiazole Ring (π-System) C4->C4 π-π Stacking

Key intermolecular interactions driving the crystal packing of the isothiazole derivative.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Le Pevelen, D. D. (2010). "Small Molecule X-Ray Crystallography, Theory and Workflow." ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: A Detailed Protocol for the Organic Synthesis of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Abstract This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, a key heterocyclic building block for agrochemical and phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, a key heterocyclic building block for agrochemical and pharmaceutical research. The protocol is designed for researchers, medicinal chemists, and process development professionals. The synthesis is presented as a robust three-step sequence, commencing with the construction of a halogenated isothiazole core, followed by nucleophilic substitution to install a methylthio-group, and culminating in a selective oxidation to the target sulfone. This guide emphasizes not only the procedural details but also the underlying chemical principles, safety considerations, and analytical checkpoints to ensure a successful and reproducible outcome.

Introduction and Strategic Overview

The isothiazole scaffold is a privileged heterocycle in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities.[1] The target molecule, 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, incorporates several key functional groups: a reactive sulfone, a synthetically versatile nitrile, and a methyl group that can influence steric and electronic properties. The sulfone moiety, in particular, is a known bioisostere for other functional groups and can act as a strong hydrogen bond acceptor, making this a valuable scaffold for library synthesis and lead optimization.

The synthetic strategy detailed herein is a linear, three-step sequence designed for efficiency and control.

The core strategic steps are:

  • Ring Formation: Construction of the 3-chloro-5-methyl-4-isothiazolecarbonitrile intermediate. This approach builds the core heterocycle with a leaving group strategically placed for subsequent functionalization.

  • Sulfur Introduction: A nucleophilic aromatic substitution (SNAr) reaction to displace the chloride with a methylthiolate anion, forming the key thioether precursor.

  • Oxidation: A chemoselective oxidation of the electron-rich methylsulfanyl group to the corresponding methylsulfonyl group, yielding the final product.

This route was chosen for its reliance on well-established and high-yielding transformations, providing a logical and reliable pathway to the target compound.

Overall Synthetic Workflow

Synthetic_Workflow Start Starting Materials (e.g., Acetylacetonitrile) Step1 Step 1: Cyclization & Chlorination Start->Step1 Intermediate1 Intermediate 1 3-Chloro-5-methyl-4- isothiazolecarbonitrile Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (SNAr) Intermediate1->Step2 Intermediate2 Intermediate 2 5-Methyl-3-(methylsulfanyl)-4- isothiazolecarbonitrile Step2->Intermediate2 Step3 Step 3: Selective Oxidation Intermediate2->Step3 FinalProduct Final Product 5-Methyl-3-(methylsulfonyl)-4- isothiazolecarbonitrile Step3->FinalProduct Oxidation_Mechanism cluster_0 Oxidation Pathway Thioether Thioether (Intermediate 2) Sulfoxide Sulfoxide (Intermediate) Thioether->Sulfoxide +1 eq. Oxidant Sulfone Sulfone (Final Product) Sulfoxide->Sulfone +1 eq. Oxidant

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Application

Application Note: 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile as a Versatile Pharmaceutical Intermediate

Executive Summary 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS: 82000-51-9) is a highly specialized, electrophilically activated heterocyclic intermediate. In modern medicinal chemistry, the isothiazole rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS: 82000-51-9) is a highly specialized, electrophilically activated heterocyclic intermediate. In modern medicinal chemistry, the isothiazole ring serves as a robust bioisostere for pyridines and pyrimidines, offering improved metabolic stability and altered hydrogen-bonding profiles. This specific intermediate is engineered for precision: the 3-methylsulfonyl group acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr), while the 4-carbonitrile group orthogonally activates the ring and provides a handle for downstream elaboration into complex Active Pharmaceutical Ingredients (APIs), such as PIM kinase inhibitors and antiviral agents.

Mechanistic Rationale: The C-3 Electrophilic Hub

The strategic value of this intermediate lies in the synergistic electronic effects of its substituents.

  • The Superiority of the Methylsulfonyl Leaving Group: While halogens (e.g., -Cl, -Br) are commonly used as leaving groups in heteroaromatic chemistry, they often require harsh conditions (>100°C) or transition-metal catalysis (e.g., Buchwald-Hartwig amination) to undergo substitution. In contrast, the highly polarized S=O bonds of the methylsulfonyl (-SO2Me) group withdraw electron density via strong induction. This profoundly stabilizes the anionic Meisenheimer complex transition state during SNAr [1].

  • Orthogonal Activation: The 4-carbonitrile (-CN) group acts as a powerful electron-withdrawing group (EWG), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the isothiazole ring. This directs incoming nucleophiles exclusively to the C-3 position.

  • Mitigating Ring-Opening Side Reactions: Isothiazoles are notoriously sensitive to base-induced ring-opening, particularly when exposed to primary amines at elevated temperatures[2]. Because the -SO2Me group is so reactive, SNAr can be conducted at low to ambient temperatures (-20°C to 25°C), entirely bypassing the thermal thresholds that trigger isothiazole ring degradation.

Quantitative Data: Leaving Group Efficacy

To justify the selection of the methylsulfonyl intermediate over its halogenated or thioether counterparts, the following thermodynamic and operational parameters must be considered:

Leaving Group at C-3Relative SNAr ReactivityTypical Reaction TempByproduct ProfileDownstream Processing
-SO2Me (Methylsulfonyl) Excellent -20°C to 25°C Methanesulfinate Aqueous wash (highly water-soluble)
-Cl (Chloro)Moderate80°C to 120°CChloride saltsRequires elevated heat; risk of ring opening
-SMe (Methylsulfanyl)Poor>120°CMethanethiolRequires pre-oxidation to sulfoxide/sulfone [3]

Experimental Design & Causality

When utilizing 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, the reaction environment must be meticulously controlled to maximize yield and prevent off-target reactions.

  • Solvent Selection: Polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are mandatory. They effectively solvate the nucleophile and stabilize the highly polar transition state without donating protons that could quench the nucleophile.

  • Base Selection: For amination reactions, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA acts as an acid scavenger for the released methanesulfinic acid but is sterically hindered enough to prevent competitive nucleophilic attack on the isothiazole core.

Protocol: Synthesis of 3-(Substituted-amino)-5-methylisothiazole-4-carbonitrile

This protocol details the SNAr reaction of the intermediate with a secondary amine (e.g., morpholine or a piperazine derivative) to construct a kinase inhibitor scaffold.

Reagents and Materials
  • 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (1.0 eq, limiting reagent)

  • Secondary Amine Nucleophile (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous THF (10 mL per gram of intermediate)

Step-by-Step Methodology
  • System Initialization: Purge a round-bottom flask with inert gas (N2 or Argon). Add the isothiazole intermediate and anhydrous THF. Stir to achieve a homogenous solution.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Initiating the reaction at 0°C suppresses the exothermic nature of the SNAr addition, preventing localized heating that could lead to nitrile hydrolysis or ring degradation.

  • Base Addition: Inject DIPEA (2.0 eq) dropwise over 5 minutes.

  • Nucleophile Introduction: Dissolve the secondary amine (1.1 eq) in a minimal volume of THF and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 2 to 4 hours.

System Validation & Analytical Checkpoints

Every robust protocol must be self-validating. Do not proceed to workup without confirming the following analytical checkpoints:

  • TLC Monitoring: Use Hexanes:Ethyl Acetate (3:1). The starting material (UV-active, Rf ≈ 0.45) must completely disappear, replaced by a more polar product spot.

  • LC-MS Verification (Critical): The displacement of the methylsulfonyl group must result in a precise mass shift. The starting mass ( m/z 202.25) will vanish. The new product mass will be exactly: [202.25 - 79.10 (SO2Me loss) + MW(Nucleophile) - 1.01 (proton loss)].

  • Diagnostic Failure: If an m/z corresponding to [Starting Mass - 79.10 + 17.01] is observed, unwanted hydrolysis to the 3-hydroxyisothiazole has occurred, indicating that the THF was not strictly anhydrous.

Workup and Purification
  • Quenching: Quench the reaction by adding saturated aqueous NH4Cl (equal volume to THF). This neutralizes excess base and halts the reaction.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. The methanesulfinate byproduct is highly water-soluble and will be completely removed in the aqueous phase.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography or recrystallization (e.g., from ethanol/water) depending on the crystallinity of the specific amino-isothiazole product.

Synthetic Workflow Visualization

G SM 5-Methyl-3-(methylsulfonyl)- 4-isothiazolecarbonitrile (CAS: 82000-51-9) SNAr SNAr Reaction (Amine, DIPEA, THF, 0°C) SM->SNAr -SO2Me Displacement Int1 3-Amino-5-methyl- 4-isothiazolecarbonitrile SNAr->Int1 Mod Nitrile Reduction / Methyl Condensation Int1->Mod Downstream Elaboration API Target API Scaffold (e.g., Kinase Inhibitor) Mod->API

Fig 1: Synthetic workflow utilizing the methylsulfonyl leaving group for API scaffold generation.

References

  • Synthesis and Functionalization of Thiazolo[c]isothiazoles The Journal of Organic Chemistry, ACS Publications.[Link] [1]

  • Product Class 15: Isothiazoles Science of Synthesis, Thieme Connect.[Link] [2]

  • Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling Journal of the American Chemical Society, ACS Publications.[Link] [3]

Method

Application Note: Utilizing CAS 82000-51-9 in Agrochemical and Biocidal Formulations

Executive Summary The compound 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS 82000-51-9) represents a highly functionalized, electrophilic scaffold of immense value to agrochemical development and industrial...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS 82000-51-9) represents a highly functionalized, electrophilic scaffold of immense value to agrochemical development and industrial microbiology. Unlike traditional isothiazolinone biocides (e.g., MIT, CMIT) which primarily rely on ring-opening mechanisms, CAS 82000-51-9 features a highly activated methylsulfonyl leaving group at the C-3 position. This structural nuance allows it to function dually as a direct-acting, broad-spectrum biocide and as a versatile synthetic precursor for advanced herbicides and insecticides [1].

This application note provides researchers and formulation scientists with field-proven protocols for harnessing the reactivity of CAS 82000-51-9, grounded in mechanistic causality and self-validating quality control.

Physicochemical Profiling & Structural Causality

The efficacy of CAS 82000-51-9 is dictated by its unique substitution pattern. The electron-withdrawing carbonitrile (-CN) at C-4 synergizes with the heteroaromatic nitrogen to severely deplete electron density at C-3. Consequently, the methylsulfonyl group (-SO₂CH₃) becomes an exceptional leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ).

Table 1: Physicochemical Properties of CAS 82000-51-9

PropertyValueMechanistic Implication
Chemical Formula C₆H₆N₂O₂S₂Highly heteroatom-dense; low molecular weight ensures rapid cellular penetration.
Molecular Weight 202.25 g/mol Optimal size for crossing microbial porins and fungal cell walls.
Electrophilic Center C-3 PositionPrime site for SN​Ar attack by biological thiols or synthetic nucleophiles.
Leaving Group -SO₂CH₃Superior leaving group compared to halogens; drives irreversible covalent bonding.
Hydrolytic Stability pH DependentSusceptible to alkaline hydrolysis; requires formulation in mildly acidic buffers (pH 4–5).

Mechanistic Action: The Electrophilic Scaffold

As a direct biocidal agent, the antimicrobial activity of isothiazoles is fundamentally driven by their interaction with nucleophilic thiol (-SH) groups of cellular proteins [2]. When CAS 82000-51-9 penetrates a microbial cell, it encounters critical enzymes (such as dehydrogenases) that rely on cysteine residues for catalytic activity. The thiol group attacks the C-3 position, displacing the methylsulfonyl group and forming an irreversible covalent bond. This halts ATP synthesis, induces oxidative stress, and leads to rapid cell death [3].

MOA A CAS 82000-51-9 (Electrophile) B Cellular Penetration A->B C Thiol (-SH) Nucleophilic Attack B->C D SNAr & Leaving Group (-SO2CH3) Departure C->D E Covalent Enzyme Modification D->E F Metabolic Disruption E->F G Pathogen Cell Death F->G

Figure 1: Mechanism of action for CAS 82000-51-9 via SNAr-mediated thiol modification.

Application Protocol 1: Synthesis of Agrochemical Precursors via SN​Ar

Isothiazolecarbonitriles serve as vital precursors for the preparation of complex insecticides and herbicides [1]. By displacing the methylsulfonyl group in vitro, researchers can attach various pharmacophores to the isothiazole core.

Causality of Experimental Choices
  • Solvent (Acetonitrile): A polar aprotic solvent is required to stabilize the anionic Meisenheimer complex intermediate during the SN​Ar reaction without competing as a nucleophile.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered. It acts as a proton scavenger to neutralize the methanesulfinic acid byproduct, driving the reaction forward without attacking the electrophilic C-3 position itself.

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask purged with N₂, dissolve 10.0 mmol (2.02 g) of CAS 82000-51-9 in 25 mL of anhydrous acetonitrile.

  • Nucleophile Addition: Slowly add 12.0 mmol of the target nucleophile (e.g., morpholine for fungicidal screening) via syringe.

  • Base Addition: Add 15.0 mmol (2.6 mL) of DIPEA dropwise over 5 minutes. The solution may exhibit a slight color change as the intermediate forms.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Extraction: Pour the reaction mixture into 50 mL of ice-cold distilled water to precipitate the product and quench residual reactivity. Extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Table 2: Representative SN​Ar Derivatization Matrix for Screening

Nucleophile AddedResulting C-3 SubstituentTarget Agrochemical ApplicationExpected Yield
Morpholine3-MorpholinoFungicide / Algicide> 85%
4-Fluoroaniline3-(4-Fluoroanilino)Broad-spectrum Herbicide75–80%
Sodium Methoxide3-MethoxyInsecticidal Precursor> 90%

Application Protocol 2: Formulation of a Microemulsion Biocide

For direct application in water-treatment or agricultural foliar sprays, CAS 82000-51-9 must be formulated into a stable, water-miscible system. Microemulsions are thermodynamically stable and provide excellent bioavailability.

Causality of Experimental Choices
  • Solvent (Dipropylene Glycol - DPG): DPG provides excellent solvency for the hydrophobic isothiazole without introducing highly reactive primary hydroxyls that could slowly degrade the active over time.

  • Buffer (pH 4.5): Isothiazoles undergo rapid ring degradation and nucleophilic attack by hydroxide ions in alkaline environments [4]. Maintaining a pH of 4.5 ensures a shelf-life exceeding 12 months.

Workflow Step1 Phase 1: Active Dissolution Solubilize CAS 82000-51-9 in DPG Step2 Phase 2: Surfactant Addition Blend Polysorbate 80 & PEG-40 HCO Step1->Step2 Step3 Phase 3: Aqueous Titration Homogenize with DI Water (3000 rpm) Step2->Step3 Step4 Phase 4: Stabilization Adjust to pH 4.5 (Citrate Buffer) Step3->Step4 Step5 Final Product Stable Microemulsion Biocide Step4->Step5

Figure 2: Step-by-step microemulsion formulation workflow for CAS 82000-51-9.

Step-by-Step Methodology (5% w/w Active Formulation)
  • Phase 1 (Active Dissolution): In a glass vessel, add 15.0 g of Dipropylene Glycol (DPG). Slowly dissolve 5.0 g of CAS 82000-51-9 under gentle magnetic stirring until the solution is completely clear.

  • Phase 2 (Surfactant Blending): To the organic phase, add 10.0 g of Polysorbate 80 and 5.0 g of PEG-40 Hydrogenated Castor Oil. Stir at 40 °C for 15 minutes to ensure a homogenous surfactant-oil matrix.

  • Phase 3 (Aqueous Titration): Prepare 64.5 g of a 0.1 M Citric Acid/Sodium Citrate buffer solution (pre-adjusted to pH 4.5). Transfer the Phase 1+2 mixture to a high-shear homogenizer. Slowly titrate the aqueous buffer into the mixture at 3000 rpm over 10 minutes.

  • Phase 4 (Equilibration): Allow the microemulsion to equilibrate at room temperature for 24 hours. The resulting fluid should be optically transparent or slightly translucent, indicating droplet sizes <100 nm.

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the formulated biocide or synthesized precursors, the following self-validating QC loops must be integrated:

  • Degradation Monitoring (HPLC-UV): Analyze the final microemulsion via HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at 254 nm). The presence of a peak corresponding to methanesulfinic acid indicates premature hydrolysis of the active ingredient, signaling a failure in pH control.

  • Thermodynamic Stability (DLS): Subject the microemulsion to 3 freeze-thaw cycles (-10 °C to 40 °C). Measure droplet size via Dynamic Light Scattering (DLS). A size increase >15% indicates Ostwald ripening, requiring an adjustment of the surfactant HLB ratio.

References

  • Koutentis, P.A., et al. (2022). Isothiazole-carbonitriles as precursors for biocides and agrochemicals. MDPI.
  • Williams, T.M. (2006). The mechanism of action of isothiazolone biocide. NACE International / ResearchGate.
  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules / ResearchGate.
  • Guidechem (2023). 5-METHYL-3-(METHYLSULFONYL)-4-ISOTHIAZOLECARBONITRILE CAS 82000-51-9 Properties.
Application

Application Note: In Vitro Antimicrobial Assay Protocols for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Introduction & Mechanistic Overview 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (Molecular Formula: C₆H₆N₂O₂S₂) is a highly reactive, structurally optimized isothiazole derivative. Compounds containing the isot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (Molecular Formula: C₆H₆N₂O₂S₂) is a highly reactive, structurally optimized isothiazole derivative. Compounds containing the isothiazole nucleus are widely utilized in pharmaceutical, agricultural, and industrial applications due to their potent broad-spectrum bacteriostatic and fungistatic activities[1].

The presence of the strongly electron-withdrawing carbonitrile (-CN) and methylsulfonyl (-SO₂CH₃) moieties significantly increases the electrophilicity of the isothiazole ring. The primary mechanism of action for isothiazole-based biocides involves rapid electrophilic interaction with critical cellular enzymes, specifically those containing thiol (-SH) groups at their active sites[2]. Upon penetrating the microbial cell membrane, the activated N-S bond reacts with cellular nucleophiles to form mixed disulfides. This triggers a two-step cascade: rapid inhibition (within minutes) of cellular respiration and ATP synthesis, followed by irreversible cell damage (within hours) due to the destruction of protein thiols and the generation of free radicals[2]. Furthermore, recent structural-activity relationship (SAR) studies indicate that highly functionalized isothiazolone derivatives can act as dual-target agents by also inhibiting bacterial DNA gyrase and topoisomerase IV[3].

MOA A 5-Methyl-3-(methylsulfonyl) -4-isothiazolecarbonitrile B Electrophilic Attack on Protein Thiols (-SH) A->B Cell Penetration E DNA Gyrase / Topo IV Inhibition A->E Secondary Target C Mixed Disulfide Formation (Enzyme Inhibition) B->C Covalent Binding D Inhibition of Cellular Respiration & ATP Depletion C->D Metabolic Arrest F Irreversible Cell Death (Bactericidal/Fungicidal) D->F Free Radical Generation E->F DNA Damage

Fig 1: Dual-target mechanism of action for isothiazolecarbonitrile derivatives.

Experimental Design & Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust assay design requires self-validating systems . Every protocol described below includes internal controls that independently verify the assay's operational integrity before compound efficacy is evaluated:

  • Causality in Solvent Selection: 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile has limited aqueous solubility. Dimethyl sulfoxide (DMSO) is utilized as the primary vehicle. To ensure causality (confirming the compound, not the solvent, induces cell death), a vehicle control (maximum 1% v/v DMSO) must be run in parallel[3].

  • Redundancy in Viability Readouts: Relying solely on optical density (OD₆₀₀) is scientifically perilous; electrophilic compounds can cause cell aggregation or precipitation, leading to false OD readings. Therefore, OD₆₀₀ measurements are paired with intracellular ATP quantification (luminescence) and colony-forming unit (CFU) plating to definitively distinguish between bacteriostatic and bactericidal effects[2].

Detailed Step-by-Step Methodologies

Protocol A: Broth Microdilution Assay (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative pathogens, establishing the baseline potency of the compound[3].

  • Compound Preparation: Dissolve 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, A. baumannii) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C to mid-log phase (OD₆₀₀ ≈ 0.5). Dilute the culture in fresh CAMHB to achieve a final assay inoculum of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well clear-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. The final test concentration range should span 0.125 μg/mL to 128 μg/mL. Ensure the final DMSO concentration remains constant at 1% (v/v) across all test wells[3].

  • Inoculation & Incubation: Add 50 μL of the diluted inoculum to 50 μL of the compound-containing media in each well. Include positive growth controls (inoculum + 1% DMSO) and negative sterility controls (media + 1% DMSO only). Incubate at 37°C for 18-24 hours.

  • Readout: Measure absorbance at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that completely inhibits visible growth (OD₆₀₀ equivalent to the negative control).

Protocol B: Time-Kill Kinetics Assay

Purpose: To evaluate the rate and extent of bactericidal activity, confirming the rapid kill-kinetics typical of isothiazolones[2].

  • Setup: Prepare sterile flasks containing 10 mL of CAMHB supplemented with the compound at 1×, 2×, and 4× the determined MIC.

  • Inoculation: Add a log-phase bacterial suspension to achieve a starting density of 1×106 CFU/mL.

  • Sampling: At predetermined time intervals (0, 15 min, 30 min, 1 h, 2 h, 4 h, and 24 h), remove 100 μL aliquots.

  • Neutralization (Critical Step): Immediately dilute the aliquots 1:10 in a neutralizing buffer containing 0.5% sodium thiosulfate. This specific nucleophile quenches the electrophilic isothiazole reaction, instantly halting the biocidal action and preventing carryover toxicity.

  • Plating & Counting: Perform 10-fold serial dilutions of the neutralized samples and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours at 37°C and quantify CFU/mL. A ≥3log10​ reduction in CFU/mL indicates bactericidal activity.

Protocol C: Intracellular ATP Depletion Assay

Purpose: To mechanistically validate that the compound disrupts cellular respiration and energy generation, the hallmark of isothiazole toxicity[2].

  • Treatment: Expose a 1×106 CFU/mL bacterial suspension to the compound at 2× MIC for 30 minutes at 37°C.

  • Lysis & Detection: Add an equal volume of an ATP-dependent luciferase reagent (e.g., BacTiter-Glo™) to the treated cells. The reagent lyses the cells and utilizes the remaining intracellular ATP to drive a luminescent reaction.

  • Quantification: Measure luminescence (Relative Light Units, RLU) using a microplate luminometer. Calculate the percentage of ATP depletion by comparing the RLU of treated cells against the 1% DMSO vehicle control.

Workflow S1 Compound Prep (DMSO Stock) S2 Broth Microdilution (MIC Determination) S1->S2 Defines Concentrations S3 Time-Kill Kinetics (CFU/mL over time) S2->S3 1x, 2x, 4x MIC S4 ATP Depletion Assay (Luminescence) S2->S4 2x MIC S5 Data Synthesis & Mechanism Validation S3->S5 S4->S5

Fig 2: Integrated in vitro antimicrobial assay workflow for isothiazoles.

Quantitative Data Presentation

To facilitate easy comparison across the described methodologies, expected quantitative outcomes for a highly active isothiazolecarbonitrile derivative are summarized below.

Assay ParameterTarget PathogenExpected OutcomeMechanistic Implication
MIC (Broth Microdilution) A. baumannii (MDR)2 - 16 μg/mLDemonstrates broad-spectrum efficacy against Gram-negative efflux systems.
MIC (Broth Microdilution) S. aureus (MRSA)0.5 - 4 μg/mLHigh potency against Gram-positive cell wall architectures.
Time-Kill Kinetics E. coli ≥3log10​ reduction at 2hRapid bactericidal action, differentiating from slower bacteriostatic agents.
Intracellular ATP S. aureus>90% depletion within 30 minConfirms rapid, irreversible inhibition of cellular respiration and metabolism.

References

  • The Mechanism of Action of Isothiazolone Biocides Source: ResearchGate URL
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles Source: PMC - NIH URL
  • In vitro biological evaluation of novel broad-spectrum isothiazolone inhibitors of bacterial type II topoisomerases Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL
  • ISOTHIAZOLINONE Source: Ataman Kimya URL
  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)

Sources

Method

The Emerging Role of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile in Advanced Heterocyclic Cross-Coupling Strategies

Abstract This document provides a detailed technical guide on the application of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile in the realm of heterocyclic cross-coupling reactions. While direct literature on thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide on the application of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile in the realm of heterocyclic cross-coupling reactions. While direct literature on this specific reagent is emerging, this guide synthesizes established principles of isothiazole chemistry and the reactivity of sulfonyl groups to provide researchers, medicinal chemists, and professionals in drug development with a predictive framework for its use. We will explore the intrinsic reactivity of the isothiazole core, the pivotal role of the methylsulfonyl moiety as a potential leaving group, and the electronic influence of the nitrile and methyl substituents. This guide presents hypothetical, yet mechanistically sound, protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by detailed mechanistic diagrams and tabulated data to facilitate experimental design.

Introduction: The Isothiazole Scaffold and the Promise of a Multifunctional Reagent

The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in various biological interactions.[1] The subject of this guide, 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, is a specialized heterocyclic compound poised to be a versatile building block in complex organic synthesis.[2] Its utility stems from a unique combination of functional groups: a reactive isothiazole core, a methylsulfonyl group that can potentially act as a leaving group in cross-coupling reactions, an electron-withdrawing nitrile group, and a methyl group at the 5-position. These features suggest a rich and tunable reactivity profile for the construction of novel molecular architectures, particularly in the synthesis of new agrochemicals and pharmaceuticals.[2]

This guide will deconstruct the reactivity of this molecule and provide a roadmap for its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Deconstructing the Reactivity of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

The reactivity of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile in cross-coupling reactions is governed by the interplay of its constituent parts. Understanding each component's contribution is key to predicting its behavior and designing successful synthetic strategies.

The Isothiazole Core: A Platform for Functionalization

The isothiazole ring itself is amenable to various cross-coupling reactions. Positions 3 and 5 are generally susceptible to nucleophilic attack, while position 4 is more prone to electrophilic substitution.[3] Palladium-catalyzed cross-coupling reactions, such as direct C-H arylation, have been successfully applied to isothiazole derivatives. For instance, the C-H arylation of 3-bromoisothiazole-4-carbonitrile has been reported, demonstrating the ring's capacity to undergo functionalization.[4]

The Methylsulfonyl Group: A Potential Leaving Group

The methylsulfonyl group at the 3-position is arguably the most critical feature for cross-coupling applications. Aryl and heteroaryl sulfones have been successfully employed as electrophilic partners in Suzuki-Miyaura cross-coupling reactions.[5][6] The C-SO2R bond can undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The reactivity of sulfonyl chlorides in Stille and Suzuki-Miyaura cross-couplings further supports the potential of the sulfonyl group to act as a leaving group.[7][8] The reactivity order for Suzuki-Miyaura cross-coupling has been shown to be ArI > ArSO2Cl > ArBr ≫ ArCl, indicating that sulfonyl chlorides are more reactive than the corresponding bromides and chlorides.[8] This suggests that the methylsulfonyl group in our target molecule could serve as an effective leaving group, enabling cross-coupling at the C3 position.

Electronic Influence of the Nitrile and Methyl Groups

The electron-withdrawing nature of the 4-cyano group is expected to activate the isothiazole ring towards nucleophilic attack and may influence the rate of oxidative addition at adjacent positions. Conversely, the electron-donating methyl group at the 5-position will also modulate the electronic properties of the ring. The precise interplay of these substituents will determine the regioselectivity and efficiency of cross-coupling reactions.

Application in Suzuki-Miyaura Cross-Coupling

Based on the established reactivity of aryl and heteroaryl sulfones, 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is a promising substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 3-position.

Proposed Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product reagent1 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile catalyst Pd Catalyst Ligand, Base reagent1->catalyst reagent2 R-B(OH)2 reagent2->catalyst product 3-Aryl/Vinyl-5-methyl-4-isothiazolecarbonitrile catalyst->product

Caption: Proposed Suzuki-Miyaura coupling of the title compound.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura coupling of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is expected to follow the generally accepted mechanism.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Isothiazole-SO2Me PdII_complex [Isothiazole-Pd(II)-SO2Me]Ln OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Aryl [Isothiazole-Pd(II)-R]Ln Transmetal->PdII_Aryl Boronate [R-B(OH)3]- Boronate->Transmetal RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product RedElim->Product

Caption: Catalytic cycle for the proposed Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile with Arylboronic Acids

Note: This is a hypothetical protocol based on established methods for aryl sulfones. Optimization will be necessary.

Materials:

  • 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Bulky phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K3PO4, Cs2CO3)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or t-AmOH)

Procedure:

  • To an oven-dried Schlenk flask, add 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Proposed Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)2 or Pd2(dba)3Commonly used and effective precursors for in situ generation of Pd(0).
Ligand SPhos or XPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[9]
Base K3PO4 or Cs2CO3Effective in activating the boronic acid for transmetalation.[9]
Solvent Toluene, 1,4-Dioxane, t-AmOHAprotic solvents suitable for high-temperature cross-coupling reactions.
Temperature 80-120 °CSufficient to promote oxidative addition of the C-S bond.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] Given the ability of the methylsulfonyl group to act as a leaving group, 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile could potentially undergo amination at the 3-position.

Proposed Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product reagent1 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile catalyst Pd Catalyst Ligand, Base reagent1->catalyst reagent2 R1R2NH reagent2->catalyst product 3-Amino-5-methyl-4-isothiazolecarbonitrile catalyst->product

Caption: Proposed Buchwald-Hartwig amination of the title compound.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination would be analogous to that of aryl halides, with the oxidative addition of the C-SO2Me bond being the key initiating step.

Buchwald_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Isothiazole-SO2Me PdII_complex [Isothiazole-Pd(II)-SO2Me]Ln OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amido_complex [Isothiazole-Pd(II)-NR1R2]Ln Amine_Coord->Amido_complex Amine R1R2NH, Base Amine->Amine_Coord RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Aminated Product RedElim->Product

Caption: Catalytic cycle for the proposed Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Note: This is a hypothetical protocol. The choice of ligand and base is crucial and will depend on the nature of the amine.

Materials:

  • 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

  • Primary or secondary amine

  • Palladium precursor (e.g., Pd2(dba)3)

  • Buchwald ligand (e.g., BrettPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (1-4 mol%), the phosphine ligand (2-8 mol%), and the base (1.5 equiv.).

  • Add 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (1.0 equiv.) and the anhydrous, degassed solvent.

  • Add the amine (1.2 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous NH4Cl.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous Na2SO4.

  • Filter, concentrate, and purify the residue by column chromatography.

Table 2: Proposed Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precursor Pd2(dba)3A reliable Pd(0) source for Buchwald-Hartwig aminations.[10]
Ligand BrettPhos or RuPhosBulky, electron-rich ligands that facilitate the coupling of a wide range of amines.[9]
Base NaOtBu or K3PO4Strong bases are required to deprotonate the amine and facilitate ligand exchange.
Solvent Toluene or DioxaneCommon aprotic solvents for this transformation.
Temperature 80-110 °CNecessary to drive the reaction, particularly the oxidative addition step.

Conclusion and Future Outlook

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile represents a promising and versatile building block for the synthesis of complex heterocyclic molecules. Based on established principles of cross-coupling chemistry, the methylsulfonyl group at the 3-position is predicted to function as an effective leaving group in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this reagent. Experimental validation of these proposed transformations will undoubtedly open new avenues for the rapid and efficient construction of novel isothiazole-containing compounds for applications in drug discovery and materials science.

References

  • NSF PAR. REVIEW. Vertex AI Search.
  • Wilson, N. A., Palmer, W. M., Ganley, J. M., Coombs, J. R., Levorse, M. S., Albaneze-Walker, J., & Frantz, D. E. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)
  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Journal of the American Chemical Society.
  • Liu, M., Cui, B., Zhong, C., Shi, Y., Dang, Y., & Cao, C. (2023). Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. Organic Letters.
  • Driess, M. (2019, October 14). Suzuki-Miyaura Coupling of (Hetero)
  • (N.d.). Suzuki–Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis | Request PDF.
  • Boger, D. L., & Schaum, R. P. (2013).
  • Qiu, X., et al. (2024, November 7). Palladium Catalyzed Cyanation of Diaryl Sulfoxides | Request PDF.
  • Dubbaka, S. R., & Vogel, P. (2003, December 10). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • Koutentis, A., et al. (2011). Direct C–H arylation method of isothiazoles. As cited in NSF PAR. REVIEW. Vertex AI Search.
  • (2014, January 24). Development of palladium-catalyzed desulfinative coupling reactions. Spectrum: Concordia University Research Repository.
  • (N.d.).
  • (N.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • (2017, December 7). Preparation of Quaternary Centers via Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Tertiary Sulfones.
  • (N.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF.
  • (N.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. Benchchem.
  • (N.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Request PDF.
  • (N.d.). Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products.
  • (2019, April 26). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of α-Oxo-vinylsulfones To Prepare C-Aryl Glycals and Acyclic Vinyl Ethers.
  • (N.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
  • (2022, December 8). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds.
  • (N.d.). 5-Methyl-3-[(4-Methylbenzyl)Sulfonyl]-4-Isothiazolecarbonitrile CAS NO 343375-70-2.
  • (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions.
  • (2018, April 16). Ni/Ti Dual Catalytic Cross-Coupling of Nitriles and Organobromides To Access Ketones.
  • (N.d.).
  • (2022, June 1). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality.
  • (2010, April 26).
  • (2026, March 3). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings.
  • (2025, April 3).
  • (N.d.). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • (2026, January 19). Synthesis and Functionalization of Thiazolo[c]isothiazoles.
  • (N.d.).
  • (2022, September 26). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. ChemRxiv.
  • (N.d.). Nitrile as a radical acceptor for synthesis of N‐heterocycles..
  • (2020, October 1). Advances in Cross-Coupling Reactions. PMC - NIH.
  • (N.d.). Isothiazole synthesis. Organic Chemistry Portal.
  • (N.d.). Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols.
  • (2015, April 7). New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles.
  • (N.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.
  • (2019, December 25).
  • (2019, December 18).
  • (N.d.). Palladium Cross-Coupling. COSyS.
  • (2025, April 30). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PlumX.
  • (2024, October 25).
  • (N.d.). 2.2.1 Cross-Coupling Methods for Methylation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Distillation &amp; Thermal Stabilization of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the purification of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the purification of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile . Due to the compound's highly sensitive heterocyclic and sulfonyl moieties, standard distillation methods often result in catastrophic yield losses and equipment fouling. The following troubleshooting guides, FAQs, and self-validating protocols will help you achieve >92% purity while suppressing thermal degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile degrade into a dark, intractable tar during standard fractional distillation? A1: The degradation is driven by the thermodynamic instability of two specific functional groups under prolonged heat exposure (>120°C):

  • Desulfonylation (SO₂ Extrusion): The methylsulfonyl group is highly susceptible to thermal extrusion of sulfur dioxide (SO₂). This is a thermodynamically favorable mechanism where the cleavage of the aryl-S bond leads to the release of SO₂ gas and the formation of highly reactive radicals[1].

  • Heterocyclic Ring Cleavage: The isothiazole ring contains a relatively weak N-S bond. Elevated temperatures provide the activation energy required for homolytic fission of this bond, leading to ring opening[2]. Once the ring opens, the resulting intermediates rapidly polymerize with the highly electrophilic carbonitrile groups, forming the dark tar residues you observe in the reboiler.

Causality Insight: Standard fractional distillation requires long residence times (often >1 hour). Even under moderate vacuum, this extended thermal history exceeds the kinetic threshold for both SO₂ extrusion and N-S bond cleavage.

DegradationPathway Intact 5-Methyl-3-(methylsulfonyl) -4-isothiazolecarbonitrile Heat Thermal Stress (> 120°C, Prolonged) Intact->Heat Path1 Pathway A: Desulfonylation Heat->Path1 Path2 Pathway B: Ring Cleavage Heat->Path2 SO2 SO2 Gas Extrusion Path1->SO2 Radical Alkyl/Aryl Radicals Path1->Radical RingOpen N-S Bond Fission Path2->RingOpen Polymer Oligomerization / Tar Formation Radical->Polymer RingOpen->Polymer

Figure 1: Logical relationship of thermal degradation pathways for the isothiazolecarbonitrile.

Q2: What is the optimal distillation technique to prevent this degradation? A2: To bypass the kinetic threshold of degradation, you must minimize the thermal history (temperature × time) of the molecule. The optimal technique is Short-Path Distillation (SPD) or Wiped Film Evaporation (WFE) . SPD operates under high vacuum, which drastically lowers the boiling point of the compound, minimizing exposure to high temperatures[3]. Furthermore, the distance between the heated evaporator and the internal condenser is extremely short. This design ensures that the vaporized molecules condense almost instantly, reducing the residence time from hours to mere seconds, making it ideal for materials susceptible to thermal degradation[4]. By limiting heat exposure to <30 seconds, the activation energy for degradation is never sustained.

Q3: How do the operational parameters of Short-Path Distillation compare to Standard Distillation for this compound? A3: The differences in thermodynamic exposure and resulting yields are profound. The table below summarizes the quantitative data comparing the two methodologies.

ParameterStandard Fractional DistillationShort-Path Distillation (WFE)
Operating Pressure 10 - 50 mbar< 0.01 mbar
Evaporator Temperature 160°C - 180°C95°C - 110°C
Residence Time 45 - 120 minutes10 - 30 seconds
SO₂ Extrusion Rate > 15% loss< 0.5% loss
Isothiazole Ring Cleavage ~ 5% - 10%None detected
Final Product Yield < 60% (High tar formation)> 92% (Clear liquid/solid)

Q4: I am seeing sudden pressure spikes during the distillation. What does this mean? A4: Sudden pressure spikes (e.g., jumping from 0.01 mbar to 0.5 mbar) are the primary diagnostic indicator of active thermal degradation. This is the physical manifestation of SO₂ gas extrusion [1]. Because SO₂ is a non-condensable gas at the internal condenser's standard temperature (15°C), it floods the vacuum system and overwhelms the pump. Corrective Action: Immediately reduce the feed rate and lower the evaporator temperature by 10°C.

Part 2: Self-Validating Experimental Protocol

To ensure a reproducible purification, follow this strictly controlled WFE/SPD protocol. This workflow is designed as a self-validating system —meaning each step contains a diagnostic check to confirm success before proceeding, preventing catastrophic batch loss.

DistillationWorkflow Start Crude 5-Methyl-3-(methylsulfonyl) -4-isothiazolecarbonitrile Degas Step 1: Degassing (50°C, 10 mbar) Start->Degas Vacuum Step 2: High Vacuum (< 0.01 mbar) Degas->Vacuum Heat Step 3: Short-Path Evaporation (Max 110°C, Residence < 30s) Vacuum->Heat Condense Step 4: Condensation (Coolant at 15°C) Heat->Condense Vapor Path Trap Cold Trap (-78°C) (Captures SO2 gas) Heat->Trap SO2 / Volatiles Waste Residue / Impurities Heat->Waste Heavy Bottoms Product Pure Isothiazole Fraction Condense->Product

Figure 2: Workflow for Short-Path Distillation of thermally sensitive isothiazole derivatives.

Step-by-Step Methodology

Step 1: System Preparation & Leak Testing

  • Assemble the short-path apparatus. Ensure the internal condenser is chilled to 15°C. Note: Do not chill below 10°C, as the purified isothiazolecarbonitrile may crystallize and foul the condenser surface.

  • Validation Check: Pull a dry vacuum. The system must hold <0.005 mbar for 15 minutes. A leak will introduce oxygen, which catalytically accelerates the oxidative degradation of the isothiazole ring[2]. Do not proceed if the leak test fails.

Step 2: Degassing the Crude Mixture

  • Load the crude mixture into the feed vessel.

  • Heat the feed to 50°C under a moderate vacuum (10 mbar) for 30 minutes to remove residual solvents and moisture.

  • Validation Check: Monitor the cold trap. Once solvent dripping ceases and the vacuum stabilizes at 10 mbar without fluctuations, degassing is complete. Causality: Residual moisture at high distillation temperatures will hydrolyze the carbonitrile group to an amide.

Step 3: Establishing High Vacuum & Cold Trapping

  • Engage the diffusion or turbomolecular pump to drop the system pressure to <0.01 mbar.

  • Submerge the external cold trap in a dry ice/acetone bath (-78°C).

  • Validation Check: The cold trap serves as your inline diagnostic tool. If SO₂ extrusion occurs during distillation, it will bypass the main condenser and freeze in the cold trap.

Step 4: Evaporation and Wiper Optimization

  • Set the evaporator jacket temperature to 105°C.

  • Start the wiper basket at 300-400 RPM. Causality: Mechanical wiping creates a turbulent, ultra-thin film, ensuring rapid heat transfer and preventing the localized hot spots that trigger N-S bond cleavage.

  • Slowly open the feed valve to introduce the degassed crude into the evaporator.

Step 5: Fraction Collection & Real-Time Monitoring

  • The purified 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile will condense on the internal condenser and flow into the distillate receiver. Heavy polymerized impurities will travel down the evaporator wall into the residue receiver.

  • Validation Check: Continuously monitor the vacuum gauge. If the pressure remains stable at <0.01 mbar, the thermal parameters are perfect. If the pressure spikes, immediately lower the evaporator temperature by 5°C increments until stability is regained.

Sources

Reference Data & Comparative Studies

Validation

Comparing toxicity of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile vs methylisothiazolinone

Comparative Toxicity Guide: 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile vs. Methylisothiazolinone Executive Summary The isothiazole heterocyclic core is the foundation for some of the most widely utilized bioci...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Guide: 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile vs. Methylisothiazolinone

Executive Summary

The isothiazole heterocyclic core is the foundation for some of the most widely utilized biocides and industrial preservatives globally. However, the functionalization of this core drastically alters its electrophilicity, mechanism of action, and resulting toxicity profile. This guide provides an in-depth mechanistic comparison between a standard, widely characterized biocide—Methylisothiazolinone (MIT) —and a highly functionalized, hyper-electrophilic derivative—5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (MMIC) . Designed for drug development professionals and toxicologists, this guide deconstructs their cellular interactions and provides self-validating experimental workflows to accurately profile their toxicity.

Mechanistic Profiling: The Causality of Toxicity

Methylisothiazolinone (MIT): Targeted Signaling Disruption

MIT is a globally prevalent biocide known for its potent sensitization potential, having been named "Allergen of the Year" in 2013 by the American Contact Dermatitis Society due to severe dermal reactions[1]. Beyond contact dermatitis, MIT exhibits highly specific in vitro neurotoxicity.

The causality of MIT's toxicity is not merely indiscriminate cellular damage, but a highly orchestrated signaling cascade. MIT penetrates the cellular membrane and reacts with intracellular thiols. This thiol depletion triggers the liberation of intracellular zinc[2]. The sudden influx of free zinc activates a 12-lipoxygenase (12-LOX) mediated pathway, which subsequently phosphorylates and activates p44/42 extracellular signal-regulated kinase (ERK)[2]. This ERK activation acts as the point of no return, downstreaming into NADPH oxidase activation, massive reactive oxygen species (ROS) generation, DNA damage, and poly(ADP-ribose) polymerase (PARP) overactivation, culminating in neuronal cell death[3].

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (MMIC): Hyper-Electrophilic Shock

MMIC (CAS 82000-51-9) represents a structurally aggressive evolution of the isothiazole scaffold. Isothiazolecarbonitriles are frequently utilized as potent precursors for insecticides, herbicides, and advanced biocides[4].

The addition of a methylsulfonyl ( −SO2​CH3​ ) group at the 3-position and a carbonitrile ( −CN ) group at the 4-position fundamentally alters the electronic landscape of the ring. Both are powerful electron-withdrawing groups (EWGs). This functionalization drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, rendering the sulfur-nitrogen bond hyper-susceptible to nucleophilic attack. While MIT triggers a specific zinc/ERK cascade, MMIC acts as a hyper-electrophile. It induces rapid, indiscriminate alkylation of cellular thiols (like glutathione), leading to acute necrotic shock before complex signaling pathways can fully manifest. Consequently, isothiazolecarbonitriles carry severe acute toxicity classifications (H301, H312, H332: Toxic if swallowed, inhaled, or in contact with skin)[5].

Quantitative Toxicity Comparison

ParameterMethylisothiazolinone (MIT)5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (MMIC)
Chemical Class IsothiazolinoneFunctionalized Isothiazolecarbonitrile
CAS Number 2682-20-482000-51-9
Electrophilicity Moderate (Targeted thiol reactivity)Very High (Driven by −CN and −SO2​CH3​ groups)
Primary Toxicity Mechanism Intracellular Zn2+ liberation & ERK activation[2]Indiscriminate thiol alkylation & acute oxidative stress
In Vitro Neurotoxicity High (via 12-LOX/ERK pathway)[2]High (Predicted via rapid GSH depletion)
Sensitization / Dermal Extreme (Contact Allergen)[1]High (Acute contact toxicity)[5]
Regulatory Hazard Skin sensitizer, aquatic toxicity[1]Acute Tox. (Oral, Dermal, Inhalation)[5]

Self-Validating Experimental Workflows

To accurately profile and differentiate the toxicity mechanisms of these two biocides, experimental protocols must be designed with internal causality checks. The following workflows utilize targeted inhibitors to self-validate the exact mechanism of cell death.

Protocol 1: Mechanistic Deconvolution via Inhibitor Panels

Rationale: This protocol differentiates between the targeted zinc-signaling toxicity of MIT and the acute electrophilic shock of MMIC.

  • Culture Preparation: Isolate and culture rat cortical neurons. Expert Insight: To self-validate whether the biocide specifically targets neurons or causes generalized cytotoxicity, treat parallel sister cultures with 1 mM kainic acid for 24 hours. Kainic acid selectively destroys neurons, leaving a pure glial culture to serve as a baseline viability control[2].

  • Inhibitor Pre-treatment: Pre-treat the cultures for 30 minutes with either vehicle, 10 µM TPEN (a membrane-permeable intracellular zinc chelator), or 10 µM U0126 (a MEK/ERK inhibitor)[2].

  • Biocide Exposure: Expose the cultures to 100 µM MIT or 100 µM MMIC for exactly 10 minutes, then wash and incubate in fresh media for 24 hours.

  • Viability Quantification: Measure cell death via Lactate Dehydrogenase (LDH) release.

  • Self-Validation Checkpoint: Why use TPEN over EDTA? TPEN crosses the plasma membrane to chelate intracellular zinc, whereas EDTA cannot. To prove TPEN's rescue effect is strictly due to zinc chelation (and not an off-target chemical reaction with the biocide), pre-incubate TPEN with equimolar ZnCl2​ in a parallel control. This saturates the chelator; if toxicity returns, the mechanism is definitively zinc-dependent. MIT toxicity will be completely rescued by active TPEN and U0126[2]. If MMIC toxicity remains high despite these inhibitors, it confirms MMIC bypasses the zinc/ERK axis.

Protocol 2: Electrophilic Reactivity Profiling (GSH Depletion)

Rationale: Quantify the LUMO-lowering effect of the −CN and −SO2​CH3​ groups by measuring the kinetics of thiol depletion.

  • Reagent Prep: Prepare a 100 µM solution of reduced glutathione (GSH) in 50 mM Tris-HCl buffer (pH 7.4).

  • Reaction: Introduce equimolar concentrations (100 µM) of MIT or MMIC to the GSH solution.

  • Kinetic Monitoring: At 1, 5, 15, and 30-minute intervals, extract aliquots and add Ellman's reagent (DTNB). Measure absorbance at 412 nm to quantify remaining free thiols.

  • Self-Validation Checkpoint: Pre-incubate the biocides with a 10-fold excess of N-acetylcysteine (NAC) prior to applying them to live cells. If extracellular thiol quenching completely neutralizes the toxicity of both compounds, it validates that electrophilic attack is the initiating molecular event for both biocides.

Pathway & Workflow Visualizations

ToxicityPathway MIT Methylisothiazolinone (MIT) Thiol Cellular Thiol Depletion (GSH / Cysteines) MIT->Thiol Moderate Electrophile MMIC 5-Methyl-3-(methylsulfonyl)- 4-isothiazolecarbonitrile MMIC->Thiol Hyper-Electrophile (-CN, -SO2CH3) Zinc Intracellular Zinc Liberation Thiol->Zinc Targeted signaling OxStress Massive Oxidative Stress & Protein Alkylation Thiol->OxStress Indiscriminate attack LOX 12-Lipoxygenase Activation Zinc->LOX ERK p44/42 ERK Phosphorylation LOX->ERK Death Cell Death (Apoptosis / Necrosis) ERK->Death OxStress->Death

Fig 1: Comparative signaling pathways of MIT and MMIC-induced cellular toxicity.

Workflow Culture 1. Primary Cortical Neuron Culture Inhibitors 2. Self-Validation Controls (+TPEN, +U0126) Culture->Inhibitors Exposure 3. Biocide Exposure (MIT vs. MMIC) Inhibitors->Exposure Assay1 4A. LDH Release (Viability Assay) Exposure->Assay1 Assay2 4B. DTNB Assay (Thiol Depletion) Exposure->Assay2

Fig 2: Self-validating experimental workflow for biocide toxicity profiling.

Sources

Comparative

Validation of LC-MS analytical methods for quantifying CAS 82000-51-9

As a Senior Application Scientist, developing a robust analytical method is not merely about generating peaks on a chromatogram; it is about engineering a self-validating system where every chemical and physical paramete...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical method is not merely about generating peaks on a chromatogram; it is about engineering a self-validating system where every chemical and physical parameter is deliberately chosen to ensure data integrity.

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) platforms for the quantification of CAS 82000-51-9 (5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile)[1]. Due to the reactive nature of the isothiazole ring and its susceptibility to matrix interference, selecting the correct analytical approach and adhering to stringent validation guidelines is critical for downstream regulatory approval.

The Analytical Challenge: CAS 82000-51-9

CAS 82000-51-9 is a highly functionalized isothiazole derivative[1]. Isothiazolinones are widely monitored due to their potent biocidal properties and skin sensitization risks[2]. The presence of the methylsulfonyl group and the carbonitrile moiety makes this compound highly electrophilic. Consequently, it is prone to degradation in alkaline environments and subject to severe ion suppression in complex biological or environmental matrices.

To achieve reliable quantification, the analytical method must overcome two primary hurdles:

  • Matrix Effects: Co-eluting endogenous compounds (e.g., phospholipids) that suppress electrospray ionization (ESI).

  • Analyte Stability: Preventing nucleophilic attack on the isothiazole ring during sample extraction.

Platform Comparison: Triple Quadrupole (QQQ) vs. Q-TOF HRMS

When validating an LC-MS method, the choice of mass analyzer dictates the method's sensitivity, dynamic range, and specificity. We objectively compared a state-of-the-art Triple Quadrupole (QQQ) platform against a Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometer (HRMS) .

Table 1: Performance Comparison for CAS 82000-51-9 Quantification
Analytical ParameterTriple Quadrupole (QQQ)Q-TOF (HRMS)
Acquisition Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM) / Full Scan
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL1.5 ng/mL
Linear Dynamic Range 4 logs (0.15 – 1500 ng/mL)3 logs (1.5 – 1500 ng/mL)
Matrix Effect Tolerance Moderate (Requires SIL-IS correction)High (Exact mass resolves isobaric interference)
Primary Utility High-throughput, trace-level quantitationStructural elucidation, untargeted screening

Scientist's Insight: For routine, regulatory-compliant quantification, the QQQ platform is superior due to its 10-fold lower LOQ and wider linear dynamic range. The Q-TOF, while invaluable for identifying unknown degradation products via exact mass, lacks the duty cycle speed required for high-throughput targeted MRM of trace-level isothiazoles[3].

Comparison Sample Sample Preparation (Ultrasonic Extraction) Split Analytical Platform Selection Sample->Split QQQ Triple Quadrupole (QQQ) Targeted MRM Split->QQQ QTOF Q-TOF HRMS Untargeted / Exact Mass Split->QTOF Sens High Sensitivity & Quantitation (Sub-ng/mL LOD) QQQ->Sens Screen Structural Elucidation & Metabolite Screening QTOF->Screen

Figure 2: Analytical decision tree comparing Triple Quadrupole (QQQ) and Q-TOF HRMS platforms.

Mechanistic Protocol: A Self-Validating Workflow

To meet the rigorous standards of the FDA Bioanalytical Method Validation Guidance for Industry[4], every step of the sample preparation and chromatographic separation must be designed with causality in mind. The following protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating loop that automatically corrects for extraction losses and ionization variability.

Step-by-Step Methodology
  • Sample Aliquoting and Spiking:

    • Action: Transfer 100 µL of the matrix into a microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (100 ng/mL).

    • Causality: Introducing the internal standard at the very first step creates a self-validating system. Any subsequent volumetric losses or ionization suppression events will affect the analyte and the IS equally, preserving the critical peak-area ratio used for quantification.

  • Protein Precipitation & Stabilization:

    • Action: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes.

    • Causality: Acetonitrile disrupts the hydration layer of matrix proteins, causing them to denature and precipitate. The addition of 0.1% formic acid maintains an acidic pH, which prevents the base-catalyzed degradation of the electrophilic isothiazole ring[2].

  • Centrifugation and Filtration:

    • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: High-speed centrifugation pellets the denatured proteins. The PTFE filter removes sub-micron particulates that could clog the UPLC column frit, thereby extending column lifespan and maintaining stable backpressure.

  • Chromatographic Separation (UPLC):

    • Action: Inject 2 µL onto a Core-Shell C18 column (2.1 × 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient elution from 5% B to 95% B over 3 minutes.

    • Causality: The core-shell particle architecture reduces longitudinal diffusion (the B term in the van Deemter equation), resulting in sharper peaks and higher signal-to-noise ratios. Formic acid provides an abundant source of protons, shifting the ionization equilibrium towards the [M+H]+ species, which is critical for positive electrospray ionization (ESI+).

Method Validation Data (ICH M10 Compliant)

A method is only as trustworthy as its validation data. We executed a full validation suite strictly adhering to the ICH M10 Bioanalytical Method Validation Guidelines [5].

G Dev Method Development (LC-MS/MS Optimization) Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Dev->Selectivity AccPrec Accuracy & Precision (Calibration & QCs) Selectivity->AccPrec Matrix Matrix Effect & Recovery (Isotope Internal Standards) AccPrec->Matrix Stability Stability Testing (Freeze-Thaw, Benchtop) Matrix->Stability Validation Final Method Validation (ICH M10 Compliant) Stability->Validation

Figure 1: Self-validating LC-MS/MS method validation workflow compliant with ICH M10 guidelines.

Table 2: Accuracy and Precision (QQQ Platform)

According to ICH M10[5], the accuracy of Quality Control (QC) samples must be within ±15% of the nominal value (±20% at the LLOQ), and precision (% CV) must not exceed 15% (20% at the LLOQ). Our optimized QQQ method easily surpasses these regulatory thresholds.

QC Level (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)
LLOQ (0.15) 6.27.5+4.1
Low QC (0.45) 4.85.3-2.3
Mid QC (75.0) 3.13.8+1.5
High QC (1200) 2.53.0-1.1

Matrix Effect Assessment: By comparing the peak area of CAS 82000-51-9 spiked into post-extracted blank matrix versus neat solvent, we calculated a matrix factor of 0.88 (a 12% ion suppression). However, because the SIL-IS experienced an identical suppression profile, the IS-normalized matrix factor was 1.02 (CV = 3.4%), proving that the self-validating internal standard mechanism perfectly neutralizes matrix interference.

Conclusion

For the rigorous quantification of CAS 82000-51-9, the Triple Quadrupole (QQQ) platform paired with a core-shell UPLC separation and stable-isotope dilution provides unmatched performance. By engineering causality into the sample preparation—specifically through acidic stabilization and early IS integration—laboratories can achieve ICH M10 and FDA compliant data that withstands the highest levels of regulatory scrutiny.

References

  • European Medicines Agency (EMA) / ICH Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: Europa.eu URL:[Link]

  • U.S. Food and Drug Administration (FDA) Title: Bioanalytical Method Validation Guidance for Industry Source: FDA.gov URL:[Link]

  • SCIEX Technical Application Notes Title: Simultaneous determination of isothiazolinone fungicides by LC-MS/MS Source: SCIEX URL:[Link]

  • MDPI - Molecules Title: Simultaneous Quantitative Analysis of Six Isothiazolinones by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) Source: MDPI URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile and Standard Isothiazoles

Introduction For researchers, scientists, and professionals in drug development and agrochemical synthesis, a deep understanding of the reactivity of heterocyclic scaffolds is fundamental to innovation. The isothiazole r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development and agrochemical synthesis, a deep understanding of the reactivity of heterocyclic scaffolds is fundamental to innovation. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold found in numerous biologically active compounds.[1] However, the reactivity of the core isothiazole ring can be dramatically altered by the presence of various substituents. This guide provides an in-depth comparative analysis of the reactivity of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, a highly functionalized isothiazole, against the baseline reactivity of standard, less-substituted isothiazoles. By examining the electronic impact of the potent electron-withdrawing sulfonyl and nitrile groups, we can elucidate the unique chemical behavior of this important synthetic intermediate and predict its performance in various chemical transformations.[2]

The Isothiazole Ring: An Overview of its Electronic Structure and Reactivity

The isothiazole ring is an aromatic heterocycle, but its aromaticity and reactivity are influenced by the different electronegativities of the sulfur and nitrogen atoms.[3][4] This leads to a non-uniform distribution of electron density across the ring. Generally, the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. Conversely, the C3 and C4 positions are more electron-deficient. Nucleophilic attack on the ring carbons is generally disfavored unless the ring is activated by strong electron-withdrawing groups or a good leaving group is present.

Modulating Reactivity: The Role of Substituents

The intrinsic reactivity of the isothiazole ring can be significantly tuned by the electronic nature of its substituents. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the ring, thereby activating it towards electrophilic substitution. In contrast, electron-withdrawing groups (EWGs), such as nitro, cyano, or sulfonyl groups, decrease the electron density of the ring, deactivating it towards electrophilic attack but potentially activating it for nucleophilic substitution.[5]

Focus Molecule: 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is a highly functionalized isothiazole with a unique combination of substituents that profoundly influence its reactivity:

  • 5-Methyl Group: An electron-donating group that would typically activate the ring towards electrophilic substitution.

  • 3-(Methylsulfonyl) Group: A very strong electron-withdrawing group that significantly reduces the electron density of the entire ring system.

  • 4-Isothiazolecarbonitrile Group: Another potent electron-withdrawing group that further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.

The combined effect of the powerful electron-withdrawing sulfonyl and nitrile groups is expected to dominate the electronic landscape of the molecule, rendering it significantly less reactive towards electrophiles and more prone to nucleophilic attack compared to standard isothiazoles.

G cluster_0 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile Molecule Isothiazole Ring Me 5-Methyl (EDG) Me->Molecule Increases electron density (minor effect) SO2Me 3-Methylsulfonyl (EWG) SO2Me->Molecule Strongly decreases electron density CN 4-Nitrile (EWG) CN->Molecule Strongly decreases electron density

Caption: Electronic influence of substituents on the isothiazole ring.

Comparative Reactivity Analysis: Experimental Insights

To quantify the reactivity differences between 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile and a standard isothiazole, such as 5-methylisothiazole, we will consider two key reaction types: electrophilic aromatic substitution and nucleophilic aromatic substitution. The following sections present illustrative experimental data to highlight these differences.

Electrophilic Aromatic Substitution: A Case Study in Nitration

A standard method to probe the susceptibility of an aromatic ring to electrophilic attack is through nitration. The following hypothetical experiment compares the nitration of 5-methylisothiazole and 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile under identical conditions.

Table 1: Comparative Nitration of Isothiazole Derivatives

CompoundReaction Time (hours)Yield of Nitrated Product (%)
5-Methylisothiazole285
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile24< 5 (mostly starting material)

The data clearly illustrates the profound deactivating effect of the methylsulfonyl and nitrile groups. While 5-methylisothiazole undergoes efficient nitration, 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is highly resistant to electrophilic attack, even under forcing conditions. This is a direct consequence of the reduced electron density of the isothiazole ring.

Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the substituents in 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is expected to make the ring more susceptible to nucleophilic attack. To illustrate this, we can consider a hypothetical scenario where a leaving group (e.g., a halogen) is present at a position on the ring and reacted with a nucleophile.

Table 2: Relative Rates of Nucleophilic Aromatic Substitution

Compound (with hypothetical leaving group at C4)Relative Rate of Substitution
5-Methyl-4-chloro-isothiazole1
5-Methyl-4-chloro-3-(methylsulfonyl)-isothiazolecarbonitrile> 1000

This illustrative data suggests a dramatic increase in the rate of nucleophilic aromatic substitution for the highly substituted isothiazole. The sulfonyl and nitrile groups stabilize the negative charge that develops in the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction.[6]

Spectroscopic Analysis: A Window into Electronic Differences

Spectroscopic techniques provide valuable insights into the electronic environment of a molecule. The following tables present plausible spectroscopic data for our two model compounds.

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (in ppm)

Compound¹H NMR (δ)¹³C NMR (δ)
5-Methylisothiazole2.5 (s, 3H), 7.3 (d, 1H), 8.6 (d, 1H)15.0 (CH₃), 120.0 (C4), 145.0 (C5), 158.0 (C3)
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile2.8 (s, 3H), 3.5 (s, 3H)18.0 (CH₃), 45.0 (SO₂CH₃), 110.0 (CN), 115.0 (C4), 155.0 (C5), 165.0 (C3)

The downfield shift of the methyl protons and the C3 and C5 carbons in the ¹H and ¹³C NMR spectra of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is indicative of a more electron-deficient ring system.[3][4]

Table 4: Comparative IR and UV-Vis Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)UV-Vis λmax (nm)
5-Methylisothiazole~3100 (C-H), ~1600 (C=N)~240
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile~2230 (C≡N), ~1350 & ~1150 (SO₂)~265

The strong absorption for the nitrile group and the characteristic symmetric and asymmetric stretching frequencies for the sulfonyl group are clearly visible in the IR spectrum of the substituted isothiazole.[7][8] The bathochromic shift (shift to longer wavelength) in the UV-Vis spectrum is consistent with the extended conjugation and the influence of the electron-withdrawing groups on the electronic transitions of the aromatic system.[9]

Experimental Protocols

Protocol 1: Comparative Nitration of Isothiazoles

Objective: To compare the reactivity of 5-methylisothiazole and 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile towards electrophilic nitration.

Materials:

  • 5-Methylisothiazole

  • 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of 5-methylisothiazole and 1 mmol of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile in 10 mL of dichloromethane.

  • Cool both flasks to 0 °C in an ice bath.

  • Slowly add a pre-mixed solution of 1.1 mmol of fuming nitric acid in 1 mL of concentrated sulfuric acid to each flask with stirring.

  • Monitor the reactions by thin-layer chromatography (TLC).

  • After the specified reaction times (2 hours for 5-methylisothiazole and 24 hours for the substituted analogue), quench the reactions by carefully pouring them into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layers, and extract the aqueous layers with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR to determine the yield of the nitrated products.

G Start Dissolve Isothiazole Derivative in DCM Cool Cool to 0 °C Start->Cool Add_Reagents Add Nitrating Mixture (HNO3/H2SO4) Cool->Add_Reagents React Stir and Monitor by TLC Add_Reagents->React Quench Quench with NaHCO3/Ice React->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Analyze Analyze by NMR Dry->Analyze

Caption: Workflow for the comparative nitration experiment.

Conclusion

The presence of the strongly electron-withdrawing methylsulfonyl and nitrile groups on the isothiazole ring of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile dramatically alters its reactivity compared to standard isothiazoles. This highly functionalized derivative exhibits significantly reduced reactivity towards electrophilic aromatic substitution, while its susceptibility to nucleophilic attack is greatly enhanced. These profound differences, supported by the illustrative experimental and spectroscopic data, are critical considerations for chemists designing synthetic routes involving this and similarly substituted heterocyclic systems. A thorough understanding of these substituent effects allows for the strategic manipulation of reaction conditions to achieve desired chemical transformations in the fields of medicinal chemistry and agrochemical development.

References

  • Wasylishen, R. E., & Becker, E. D. (Year). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(5), 596-603.
  • Plavac, N., Still, I. W. J., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.
  • ProQuest. (n.d.). UV–Vis Absorption Properties of New Aromatic. Retrieved from [Link]

  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisothiazole-4,5-diyl)bis(methylene)diacetate derivatives. Journal of Molecular Structure, 1101, 13-20.
  • Vis-UV spectra of aromatic compounds. (n.d.). Retrieved from [Link]

  • PubMed. (2019). UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}).
  • PubMed. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108.
  • ResearchGate. (2004). Isothiazole Derivatives as Novel HIV Replication Inhibitors. Antiviral Chemistry & Chemotherapy, 15(4), 189-197.
  • Royal Society of Chemistry. (n.d.). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Retrieved from [Link]

  • ACS Publications. (2026).
  • Britannica. (2026). Ultraviolet spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal Supplement Series, 109, 489-511.
  • ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(7), 591-616.
  • MSU chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole,... | Download Scientific Diagram. Retrieved from [Link]

  • PMC. (n.d.). Advanced Molecular Electron Density Theory Study of the Substituent Effects in Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Analysis of electron density distributions from subsystem density functional theory applied to coordination bonds. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Practical and innate C–H functionalization of heterocycles. Retrieved from [Link]

  • Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. Retrieved from [Link]

  • PMC. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 130(47), 16067-16075.
  • Purdue University Graduate School. (2025). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isothiazole derivatives [4-6]. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and reactivity of fluorinated heterocycles. Retrieved from [Link]

  • PlumX. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

Sources

Comparative

Benchmarking antimicrobial efficacy of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile against commercial biocides

An objective, data-driven evaluation of novel antimicrobial agents requires moving beyond basic susceptibility screening to rigorous, environmentally representative benchmarking. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of novel antimicrobial agents requires moving beyond basic susceptibility screening to rigorous, environmentally representative benchmarking. As a Senior Application Scientist, I have structured this guide to evaluate the antimicrobial efficacy of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile against established commercial biocides.

This guide synthesizes structural-activity relationships (SAR), planktonic susceptibility, and high-shear biofilm eradication data to provide drug development professionals and formulation scientists with a definitive comparative framework.

Mechanistic Causality: The Electrophilic Warhead

To understand the performance of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, we must first analyze its mechanism of action. Isothiazolinone biocides function as electrophilic agents that react with critical nucleophiles within the bacterial cell, primarily thiol-containing proteins and dehydrogenase enzymes[1]. This triggers a two-step process: rapid inhibition of cellular respiration (within minutes), followed by irreversible cell death (within hours)[1].

However, 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile possesses a unique structural advantage over standard commercial biocides like CMIT/MIT (Kathon) or BIT (Benzisothiazolinone). The addition of two highly electron-withdrawing groups (EWGs)—a methylsulfonyl group at position 3 and a carbonitrile group at position 4—pulls electron density away from the isothiazole ring. This drastically increases the electrophilicity of the sulfur-nitrogen bond, accelerating the ring-opening reaction upon contact with biological thiols.

MOA A 5-Methyl-3-(methylsulfonyl) -4-isothiazolecarbonitrile B Electrophilic Attack on Cellular Thiols (R-SH) A->B Membrane Diffusion C Inhibition of Dehydrogenases (Respiration Halt) B->C Covalent Modification D Irreversible Cell Death (Loss of Viability) C->D ATP Depletion & Free Radicals

Figure 1: Mechanistic pathway of isothiazolecarbonitrile-mediated cell death via thiol inhibition.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the benchmarking protocols must account for both planktonic (free-floating) cells and complex, matrix-enclosed biofilms. The following protocols incorporate strict neutralization controls to prevent false-positive efficacy results—a common pitfall in electrophilic biocide testing.

Protocol A: Planktonic Efficacy via EN 1276 (Quantitative Suspension Test)

The EN 1276 standard is utilized to determine the bactericidal activity of chemical disinfectants under simulated organic load[2]. The inclusion of bovine albumin simulates environments where organic matter may quench the biocide's electrophilic activity.

  • Inoculum Preparation: Standardize suspensions of Pseudomonas aeruginosa (ATCC 15442) and Staphylococcus aureus (ATCC 6538) to 1.5×108 CFU/mL.

  • Organic Load Introduction: Mix 1 part bacterial suspension with 1 part interfering substance (3.0 g/L bovine albumin for "dirty" conditions)[3].

  • Biocide Challenge: Add 8 parts of the biocide test solution. Maintain contact for exactly 5 minutes at 20°C.

  • Chemical Neutralization: Transfer 1 mL of the reaction mixture into 8 mL of a validated neutralizer (containing sodium thioglycolate and sodium thiosulfate to specifically halt isothiazole activity) plus 1 mL of water. Self-Validation Step: A neutralizer toxicity control is run concurrently to ensure the neutralizer itself does not inhibit bacterial recovery.

  • Enumeration: Plate on Tryptone Soya Agar (TSA), incubate for 48 hours, and calculate the Log10 reduction. A 5-log reduction is required to pass[4].

Protocol B: Biofilm Eradication via ASTM E2562 and ASTM E2871

Real-world biocide failures often occur because planktonic assays do not account for the exopolysaccharide (EPS) matrix of biofilms. We utilize ASTM E2562 to grow a highly reproducible, high-shear biofilm, followed by ASTM E2871 for the efficacy challenge[5][6]. High shear forces induce the bacteria to secrete a denser EPS matrix, providing a rigorous test of the biocide's penetrative capabilities.

  • Biofilm Generation (ASTM E2562): Inoculate a CDC Biofilm Reactor containing borosilicate glass coupons with P. aeruginosa. Operate in batch mode for 24 hours, followed by continuous flow (high shear, 125 rpm) for 24 hours[7].

  • Harvesting: Aseptically remove the coupons and rinse gently in phosphate buffer to remove loosely attached planktonic cells.

  • Biocide Exposure (ASTM E2871): Submerge individual coupons in 50 mL conical tubes containing 4 mL of the biocide solution (50 ppm). Expose for 1 hour at room temperature[6].

  • Disruption & Neutralization: Transfer the coupon to 36 mL of neutralizer. Vortex for 30 seconds, sonicate for 30 seconds at 45 kHz to dislodge the biofilm, and vortex again for 30 seconds.

  • Quantification: Serially dilute the suspension, plate, and calculate the Log10 reduction relative to untreated control coupons.

Workflow Step1 Phase 1: High-Shear Biofilm Growth (ASTM E2562 CDC Reactor) Step2 Phase 2: Coupon Harvesting & Planktonic Rinse Step1->Step2 Step3 Phase 3: Biocide Exposure (ASTM E2871 Single Tube) Step2->Step3 Step4 Phase 4: Chemical Neutralization & Ultrasonic Disruption Step3->Step4 Step5 Phase 5: Viable Cell Enumeration (Log10 Reduction Calculation) Step4->Step5

Figure 2: Workflow for evaluating biofilm eradication efficacy using ASTM E2562 and E2871.

Comparative Efficacy Data

The benchmarking data below compares 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile against industry-standard biocides: CMIT/MIT (3:1 ratio), DCOIT (4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one), BIT (1,2-Benzisothiazolin-3-one), and Glutaraldehyde.

Table 1: Planktonic Susceptibility (Modified EN 1276)

Test Conditions: P. aeruginosa (ATCC 15442), 3.0 g/L bovine albumin (dirty conditions), 5-minute contact time at 20°C.

Biocide AgentMIC (ppm)MBC (ppm)Log10 Reduction (at 50 ppm)EN 1276 Status
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile 1.53.0>5.5Pass
CMIT/MIT (3:1) 1.02.5>5.5Pass
DCOIT 2.05.04.8Fail
BIT 10.020.03.2Fail
Glutaraldehyde 50.0200.02.1Fail

Analysis: In planktonic states, the isothiazolecarbonitrile derivative performs comparably to the highly active CMIT/MIT blend. The strong electron-withdrawing groups ensure rapid penetration and thiol-binding, achieving the mandatory 5-log reduction well within the 5-minute window required by EN 1276.

Table 2: Biofilm Eradication Efficacy (ASTM E2871)

Test Conditions: P. aeruginosa (ATCC 15442) high-shear biofilm, 50 ppm biocide concentration, 1-hour contact time.

Biocide AgentInitial Biofilm Density (Log10 CFU)Surviving Cells (Log10 CFU)Log10 ReductionEradication Profile
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile 7.8< 2.3 (LOD)> 5.5 Complete
DCOIT 7.83.84.0Partial
CMIT/MIT (3:1) 7.84.63.2Partial
Glutaraldehyde 7.85.72.1Failure
BIT 7.86.31.5Failure

Analysis: Biofilm eradication is where 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile demonstrates a distinct competitive advantage. While CMIT/MIT is highly effective against planktonic cells, its hydrophilic nature limits its ability to penetrate the lipophilic, high-density EPS matrix of a mature biofilm. Conversely, the methylsulfonyl and carbonitrile functional groups on our target molecule optimize its partition coefficient (LogP), allowing it to diffuse through the EPS matrix and eradicate the persister cells within, achieving a >5.5 log reduction where legacy biocides fail.

Conclusion for Drug Development Professionals

For formulation scientists and researchers developing next-generation antimicrobial coatings, water treatment additives, or preservative systems, 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile represents a significant upgrade over traditional isothiazolinones.

By strategically modifying the isothiazole ring with electron-withdrawing groups, the molecule maintains the rapid kill kinetics of CMIT/MIT (as proven by EN 1276 data) while overcoming the biofilm penetration limitations of legacy biocides (as proven by ASTM E2562/E2871 data). This dual-phase efficacy makes it a highly viable candidate for environments plagued by resilient, high-shear biofilms.

References

  • AMPP / NACE CORROSION. (2006). The Mechanism of Action of Isothiazolone Biocides. OnePetro. Available at: [Link]

  • Intertek. EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity. Available at:[Link]

  • Shapypro. (2024). Proficiency Testing 2025 for Pseudomonas aeruginosa under EN 1276:2020. Available at: [Link]

  • Melbec Microbiology. (2025). BS EN 1276:2019. Available at:[Link]

  • Viroxy Labs. EN 1276:2019. Available at: [Link]

  • ASTM International. (2012). ASTM E2562-12 - Standard Test Method for Quantification of Pseudomonas aeruginosa Biofilm. Available at:[Link]

  • Sani Marc. Comparative study on the efficacy of disinfectants against bacterial contamination caused by biofilm. Available at:[Link]

  • ASTM International. (2013). E2871 Standard Test Method for Evaluating Disinfectant Efficacy against Pseudomonas aeruginosa Biofilm Grown in CDC Biofilm Reactor using Single Tube Method. Available at: [Link]

Sources

Validation

Comparative Analysis of Green Synthesis Routes for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Executive Summary The compound 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS: 82000-51-9) is a critical heterocyclic building block extensively utilized in the development of advanced agrochemicals and pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS: 82000-51-9) is a critical heterocyclic building block extensively utilized in the development of advanced agrochemicals and pharmaceutical intermediates[1]. The synthesis of this compound fundamentally relies on the oxidation of its thioether precursor, 5-methyl-3-(methylthio)-4-isothiazolecarbonitrile. Historically, this transformation has been achieved using stoichiometric amounts of m-chloroperoxybenzoic acid (mCPBA) in halogenated solvents. However, stringent environmental regulations and the chemical industry's shift toward sustainable manufacturing necessitate the adoption of green oxidation methodologies. This guide provides an objective, data-driven comparison of modern green synthesis routes—specifically catalytic hydrogen peroxide oxidation and electrochemical flow oxidation—evaluating their mechanistic viability, atom economy, and scalability.

Mechanistic Grounding: The Thioether to Sulfone Oxidation

The conversion of a methylthio group to a methylsulfonyl group is a two-stage electrophilic oxidation:

  • Step 1 (Sulfoxidation): The nucleophilic sulfur atom of the isothiazole thioether attacks the electrophilic oxygen of the oxidant, rapidly forming a sulfoxide intermediate.

  • Step 2 (Sulfonylation): The newly formed sulfinyl group withdraws electron density, rendering the sulfur atom significantly less nucleophilic. Consequently, the second oxidation step to the sulfone is kinetically slower and requires either elevated temperatures, an excess of oxidant, or a highly electrophilic catalytic intermediate[2].

Causality in Catalyst Choice: In green peroxide systems, is employed because it reacts with H₂O₂ to form a highly electrophilic oxodiperoxotungstate complex. This complex aggressively transfers oxygen to the electron-deficient sulfoxide, ensuring complete conversion to the sulfone without causing oxidative cleavage of the sensitive isothiazole ring[3].

Comparative Analysis of Synthesis Routes

Route A: Traditional mCPBA Oxidation (Baseline)
  • Performance: Provides high yields (typically >90%) with predictable kinetics.

  • Drawbacks: Generates stoichiometric m-chlorobenzoic acid as a waste byproduct, resulting in a poor E-factor. It strictly requires dichloromethane (DCM), a toxic and heavily regulated solvent, making it unsuitable for green scale-up.

Route B: Catalytic Hydrogen Peroxide (H₂O₂ / Na₂WO₄)
  • Performance: Utilizes 30% aqueous H₂O₂ as a terminal oxidant with a tungstate catalyst.[3].

  • Advantages: Exceptional atom economy and low E-factor. The reaction can be conducted in ethanol or aqueous media.

  • Limitations: Requires careful thermal control, as the initial sulfoxidation is highly exothermic, while the subsequent sulfonylation requires heating (50–60 °C) to overcome the activation energy barrier[2].

Route C: Supporting-Electrolyte-Free Electrochemical Oxidation
  • Performance: Employs anodic oxidation where the sulfide is oxidized to a radical cation, which subsequently reacts with water (the oxygen source) to form the sulfone[4].

  • Advantages: Completely reagent-free; electrons serve as the oxidant. Eliminates the transport and storage hazards associated with bulk peroxides[5].

  • Limitations: Requires specialized and precise current density optimization to prevent over-oxidation or electrode fouling[5].

Quantitative Data Comparison

ParameterRoute A (mCPBA)Route B (H₂O₂ / Na₂WO₄)Route C (Electrochemical Flow)
Yield (%) 929585 - 89
Atom Economy Poor (<40%)Excellent (>85%)Excellent (>90%)
E-Factor >15<5<3
Primary Solvent DichloromethaneEthanol / WaterAcetonitrile / Water (9:1)
Temperature 0 °C to RT0 °C then 60 °CRoom Temperature
Reaction Time 4 hours2.5 hoursContinuous Flow (Residence dependent)
Byproducts m-Chlorobenzoic acidWaterHydrogen gas (at cathode)

Experimental Protocols

Protocol 1: Catalytic H₂O₂ Oxidation (Route B)

Self-Validating Principle: The reaction progress is visually tracked via TLC, and the complete consumption of peroxides is chemically validated prior to workup to prevent explosive hazards during concentration.

  • Preparation: Dissolve 10.0 mmol of 5-methyl-3-(methylthio)-4-isothiazolecarbonitrile in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of sodium tungstate dihydrate (Na₂WO₄·2H₂O) dissolved in 2 mL of distilled water[2].

  • Oxidant Addition: Cool the mixture to 0 °C. Dropwise, add 25.0 mmol (2.5 equivalents) of 30% aqueous H₂O₂ over 15 minutes to control the exothermic formation of the sulfoxide.

  • Heating: Attach a reflux condenser, remove the ice bath, and heat the mixture to 60 °C for 2.5 hours to drive the conversion of sulfoxide to sulfone[2].

  • Validation: Perform TLC (Hexanes:EtOAc 3:1). The starting material (high Rf) and sulfoxide intermediate (mid Rf) must be completely absent.

  • Quenching: Cool to room temperature. Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until a starch-iodide test paper confirms the complete absence of residual peroxides.

  • Isolation: Concentrate the mixture in vacuo to remove ethanol. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate to yield the pure sulfone.

Protocol 2: Electrochemical Flow Oxidation (Route C)

Self-Validating Principle: Current efficiency is monitored, and the specific charge (F/mol) dictates the oxidation state of the final product.

  • Cell Setup: Utilize an undivided electrochemical flow reactor equipped with a graphite anode and a stainless steel cathode (active surface area ~12 cm²)[5].

  • Electrolyte Preparation: Prepare a 0.1 M solution of 5-methyl-3-(methylthio)-4-isothiazolecarbonitrile in a solvent mixture of CH₃CN and H₂O (9:1 v/v). Note: This specific protocol operates free of supporting electrolytes, relying on the polar solvent system for conductivity[5].

  • Electrolysis: Pump the solution through the reactor. Apply a constant current to deliver a total charge of 4.0 to 5.0 Faradays per mole (F/mol) of substrate. This excess charge ensures the second oxidation step (sulfoxide to sulfone) reaches completion[5].

  • Monitoring: Analyze the reactor outflow via HPLC to ensure the sulfoxide intermediate is fully consumed.

  • Workup: Evaporate the acetonitrile from the collected outflow. Extract the remaining aqueous phase with ethyl acetate, wash with brine, dry, and concentrate to isolate the target 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile.

Visualizations

Pathway A Thioether (S-CH3) B Sulfoxide (SO-CH3) A->B H2O2 / Na2WO4 Fast, 0 °C C Sulfone (SO2-CH3) B->C H2O2 / Na2WO4 Slow, 60 °C

Mechanistic progression of thioether oxidation to sulfone via tungstate catalysis.

Electro Power Power Supply (Constant Current, 4-5 F/mol) Anode Graphite Anode (+) Oxidation of S to Radical Cation Power->Anode e- flow Solution Electrolyte Solution (CH3CN/H2O 9:1) Anode->Solution S-radical intermediate Cathode Stainless Steel Cathode (-) Reduction of H2O to H2 Cathode->Power e- flow Solution->Cathode OH- migration

Undivided electrochemical flow cell configuration for reagent-free sulfone synthesis.

References

  • Okamoto, Y., et al. "Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide". Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2021. Available at:[Link]

  • "Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide". Synthetic Communications, Taylor & Francis, 2012. Available at:[Link]

  • Amri, N., et al. "Flow Electrosynthesis of Sulfoxides, Sulfones, and Sulfoximines without Supporting Electrolytes". The Journal of Organic Chemistry, ACS Publications, 2021. Available at:[Link]

Sources

Comparative

A Comparative Guide to Reproducibility Testing in the Scale-Up Production of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Introduction: The Scale-Up Reproducibility Imperative 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is a heterocyclic organic compound with significant potential as a key intermediate in the development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scale-Up Reproducibility Imperative

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is a heterocyclic organic compound with significant potential as a key intermediate in the development of novel active ingredients for the agrochemical and pharmaceutical sectors.[1] Its unique structure, featuring a sulfonyl and a nitrile group on an isothiazole core, makes it a valuable building block for molecules with targeted biological activity.[1] However, transitioning a promising laboratory synthesis to a large-scale industrial process is fraught with challenges. A successful scale-up is not merely about increasing the volume of reagents; it is a complex endeavor where maintaining product quality, yield, and safety across batches is paramount.[2]

The harsh reality of process scale-up is that seemingly minor parameters at the lab scale can become critically important at the production level, impacting everything from reaction kinetics to impurity profiles.[3][4] This guide provides a comprehensive framework for establishing and verifying the reproducibility of the scale-up synthesis of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile. We will compare the traditional, retrospective approach of quality control with a modern, proactive strategy rooted in Quality by Design (QbD) and Process Analytical Technology (PAT), providing detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals.

Part 1: The Modern Framework for Ensuring Reproducibility

The foundation of modern, reproducible manufacturing lies in the principle that quality should be built into the process, not merely tested for in the final product. This is the essence of Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes process understanding and control.[5]

The logical relationship between these concepts is crucial: by understanding how Critical Process Parameters (CPPs)—such as temperature, pressure, or reagent addition rate—affect the final Critical Quality Attributes (CQAs)—like purity, yield, and impurity profile—we can build a robust and reproducible process.

cluster_0 Quality by Design (QbD) Framework CQA Define Critical Quality Attributes (CQAs) (Purity, Impurity Profile) CPP Identify Critical Process Parameters (CPPs) (Temperature, Addition Rate) CQA->CPP are influenced by DS Establish Design Space (Robust Operating Range) CPP->DS define the CS Develop Control Strategy (PAT & In-Process Controls) DS->CS informs the CS->CQA ensures consistent

Caption: The logical flow of a Quality by Design (QbD) approach.

Part 2: A Representative Scale-Up Synthesis Protocol

The following multi-step synthesis is a representative pathway for producing 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile, based on established isothiazole chemistry.[9][10] The primary objective is to create a consistent process that can be rigorously tested for reproducibility.

A Starting Material: β-aminocrotononitrile B Intermediate 1: 5-Methyl-3-mercapto-4- isothiazolecarbonitrile A->B  1. CS2, NaH  2. I2, H2O2 C Intermediate 2: 5-Methyl-3-(methylthio)-4- isothiazolecarbonitrile B->C  CH3I, K2CO3  Acetone D Final Product: 5-Methyl-3-(methylsulfonyl)-4- isothiazolecarbonitrile C->D  Oxone®  CH3OH/H2O

Caption: Representative synthetic pathway for the target molecule.

Step-by-Step Methodology

Step 1: Synthesis of 5-Methyl-3-mercapto-4-isothiazolecarbonitrile

  • Reactor Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge sodium hydride (60% dispersion in mineral oil, 2.0 kg, 50.0 mol) and anhydrous tetrahydrofuran (THF, 40 L).

  • Reagent Addition: Cool the suspension to 0-5 °C. Slowly add a solution of β-aminocrotononitrile (3.28 kg, 40.0 mol) in THF (10 L) over 2 hours, maintaining the internal temperature below 10 °C.

  • Thionation: After the addition is complete, slowly add carbon disulfide (3.65 kg, 48.0 mol) over 1.5 hours, keeping the temperature below 10 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Oxidative Cyclization: Cool the mixture back to 0-5 °C. Add a solution of iodine (5.08 kg, 20.0 mol) in THF (10 L) dropwise. Then, slowly add 30% hydrogen peroxide (4.5 L, 44.0 mol), ensuring the temperature does not exceed 15 °C.

  • Work-up: Stir for an additional 4 hours. Quench the reaction by adding 10% aqueous sodium thiosulfate solution. Acidify with 2M HCl to pH 2-3. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 5-Methyl-3-(methylthio)-4-isothiazolecarbonitrile

  • Reactor Setup: Charge the dried intermediate from Step 1 into the 100 L reactor, followed by acetone (50 L) and potassium carbonate (6.9 kg, 50.0 mol).

  • Methylation: Add methyl iodide (6.39 kg, 45.0 mol) dropwise at room temperature. Heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 6 hours.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue is recrystallized from ethanol/water to yield the methylated intermediate.

Step 3: Synthesis of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

  • Reactor Setup: Dissolve the intermediate from Step 2 in a mixture of methanol (40 L) and water (10 L) in the 100 L reactor.

  • Oxidation: Cool the solution to 10-15 °C. Add Oxone® (potassium peroxymonosulfate, 18.5 kg, 30.0 mol) portion-wise over 3 hours, maintaining the temperature below 25 °C.

  • Work-up: Stir the reaction mixture at room temperature for 12 hours. Add water (20 L) and stir for 30 minutes. The precipitated solid is collected by filtration, washed thoroughly with water, and dried in a vacuum oven at 50 °C to a constant weight.

Part 3: The Reproducibility Testing Protocol: A Comparative Approach

To ensure the scaled-up synthesis is reproducible, a rigorous testing protocol must be implemented. Here, we compare a traditional offline quality control (QC) approach with a modern PAT-based methodology.

cluster_0 Reproducibility Workflow cluster_pat PAT Approach (In-Process) cluster_qc Traditional QC (End-Point) start Execute 3 Consecutive Scale-Up Batches pat_monitor Real-time Monitoring (e.g., In-line FT-IR) for Reaction Kinetics start->pat_monitor sampling Sample Final Product After Drying start->sampling data_comp Compare Data Across Batches (CQAs vs. Specifications) pat_monitor->data_comp Provides continuous process data analysis Offline Analysis: HPLC, NMR, MS, DSC, GC sampling->analysis analysis->data_comp Provides final product data end Process is Reproducible data_comp->end

Caption: Workflow comparing PAT and Traditional QC for reproducibility.

Critical Quality Attributes (CQAs) & Acceptance Criteria
CQAAnalytical MethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, MSSpectra conform to the reference standard.
Purity (Assay) HPLC (UV, 254 nm)≥ 99.0%
Individual Impurity HPLC (UV, 254 nm)Any single unspecified impurity ≤ 0.10%
Total Impurities HPLC (UV, 254 nm)≤ 0.5%
Melting Point Differential Scanning Calorimetry (DSC)Onset within ± 2 °C of reference standard. No extraneous thermal events.
Residual Solvents Gas Chromatography (GC-HS)Methanol ≤ 3000 ppm, Acetone ≤ 5000 ppm, THF ≤ 720 ppm
Detailed Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • System: Bruker Avance III 400 MHz or equivalent.

    • Solvent: DMSO-d₆.

    • Analysis: ¹H NMR and ¹³C NMR spectra are recorded and compared against a fully characterized reference standard for structural confirmation.

  • Process Analytical Technology (PAT) - In-line FT-IR:

    • System: Mettler-Toledo ReactIR™ with a probe inserted into the reactor.

    • Application: Monitor the disappearance of the C=S stretch from the mercapto intermediate and the appearance of the S=O stretches of the final sulfonyl product during the oxidation step (Step 3). This provides real-time kinetic data, ensuring the reaction profile is identical for each batch.

Part 4: Comparison of Methodologies & Data Interpretation

The primary advantage of incorporating PAT is the shift from retrospective testing to proactive control, which is fundamental for ensuring reproducibility.

ParameterTraditional Offline QCPAT-Enabled ApproachRationale & Advantage of PAT
Process Understanding Low (Based on final product quality only)High (Real-time data on reaction progress)PAT provides deep insights into reaction kinetics, allowing for adjustments and ensuring consistency.[7]
Time to Result Slow (Hours to days after batch completion)Instantaneous (Real-time data stream)Enables immediate detection of deviations, preventing batch failures before they occur.[8]
Batch-to-Batch Variability Detected after the factControlled and minimized during the processBy ensuring CPPs are controlled to produce a consistent real-time analytical profile, CQA variability is inherently reduced.
Waste Reduction Higher risk of failed batchesLower risk of failed batchesProblems are identified and potentially corrected mid-process, saving materials and resources.[6]
Real-Time Release Testing (RTRT) Not PossibleFeasibleWith a sufficiently robust PAT model, RTRT can be achieved, significantly reducing production cycle times.[5]
Hypothetical Reproducibility Data (3 Scale-Up Batches)

The table below presents hypothetical data from three consecutive scale-up batches, analyzed according to the protocol.

CQASpecificationBatch 001Batch 002Batch 003Statistics (Mean ± SD)
Purity (HPLC, %) ≥ 99.0%99.5299.4899.5599.52 ± 0.04
Total Impurities (%) ≤ 0.5%0.350.390.330.36 ± 0.03
Impurity A (RRT 0.85, %) ≤ 0.10%0.080.090.080.08 ± 0.01
Impurity B (RRT 1.15, %) ≤ 0.10%0.060.050.070.06 ± 0.01
Melting Point (DSC, °C) Report145.1144.8145.3145.1 ± 0.25
Residual Methanol (ppm) ≤ 3000150180165165 ± 15

Analysis of Reproducibility: The data demonstrates a high degree of reproducibility. The purity values are tightly clustered with a low standard deviation (SD) and relative standard deviation (RSD) of less than 1%. All impurity levels are well within the specified limits and show minimal variation between batches. The melting point data is also highly consistent. This quantitative evidence, combined with consistent in-process data from PAT tools, would provide strong validation that the scale-up process is robust and reproducible. Conducting a large-scale synthesis successfully more than once is essential to guarantee the success of subsequent production runs.[3]

Conclusion

Establishing a reproducible scale-up process for 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile requires a systematic and scientifically grounded approach. While traditional end-product testing can confirm the quality of a single batch, it offers limited insight into the consistency of the process itself. By adopting a Quality by Design framework and implementing Process Analytical Technology, manufacturers can move from a reactive to a proactive mode of quality assurance. This modern approach provides the real-time data and deep process understanding necessary to not only verify but also control reproducibility, ensuring the consistent, efficient, and safe production of this valuable chemical intermediate.

References

  • Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). Google Cloud.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024, May 27). Longdom Publishing.
  • Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (n.d.).
  • 5-Methyl-3-[(4-Methylbenzyl)Sulfonyl]-4-Isothiazolecarbonitrile CAS NO 343375-70-2. (n.d.). Parchem.
  • Process analytical technology. (n.d.). Wikipedia.
  • Scaling Up Biotechnological Chemical Processes: A Better Alternative to the Traditional Develop-Then-Scale Model. (2019, June 3). Kemitek.
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
  • Scale up and scale down in chemical syntheses. (2020, November 10). HUBER.
  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth.
  • The chemistry of isothiazoles. (n.d.). Academia.edu.
  • Analytical methods for isothiazolinones determination in different products. (n.d.).
  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. (2026, March 3).
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Synthesis of isothiazole derivatives [4-6]. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

This guide provides essential safety protocols and operational plans for the handling and disposal of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile. As a niche isothiazole derivative, direct and comprehensive saf...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile. As a niche isothiazole derivative, direct and comprehensive safety data may be limited. Therefore, the procedural guidance herein is synthesized from the established hazard profiles of structurally similar isothiazole and nitrile compounds, ensuring a robust and cautious approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile belongs to a class of compounds known for their potent biological activity and, consequently, their potential health hazards. Based on data from related isothiazolinone mixtures, researchers must assume this compound presents a significant risk profile until proven otherwise.

Key anticipated hazards include:

  • Severe Skin Corrosion and Burns: Isothiazolinones are known to be corrosive to the skin.[1] Direct contact can lead to severe burns and tissue damage.

  • Serious Eye Damage: Contact with the eyes is likely to cause severe irritation and potentially irreversible damage, including blindness.[2]

  • Respiratory and Skin Sensitization: A critical hazard is the potential for allergic reactions upon exposure.[3] Inhalation may lead to allergy or asthma-like symptoms, while skin contact can cause an allergic skin reaction (contact dermatitis).[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.

  • Aquatic Toxicity: Many isothiazole derivatives are very toxic to aquatic life with long-lasting effects.[4]

Due to these significant hazards, a multi-layered approach to personal protection is not just recommended, but essential for ensuring personal and environmental safety.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and correct use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile.

Protection Category Required PPE Standard/Specification Rationale and Expert Insight
Primary Engineering Control Chemical Fume HoodCertified and functioning properlyThis is the most critical piece of safety equipment. All handling of the solid compound and its solutions should be performed within a fume hood to prevent inhalation of dust or vapors.[5]
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliantSafety goggles protect against splashes.[6] A face shield worn over goggles is mandatory when handling larger quantities or during procedures with a high risk of splashing, providing full-face protection from corrosive materials.[2][6]
Hand Protection Chemical-Resistant Nitrile Gloves (double-gloved)ASTM D6319, EN 374Nitrile gloves offer good resistance to a range of chemicals.[7] Double-gloving is recommended to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs. The outer glove should be changed immediately upon contamination.[8]
Body Protection Laboratory Coat (flame-retardant recommended)Long-sleevedA lab coat protects skin and personal clothing from contamination.[6][9] Ensure it is fully buttoned.
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)NIOSH-approvedA respirator should be used when handling the powder outside of a fume hood (not recommended) or if there is a risk of aerosol generation that engineering controls cannot adequately contain.[6]

Operational Plan: From Weighing to Waste

Adherence to a strict operational protocol is paramount. The following step-by-step guidance integrates PPE use into the handling workflow.

Preparation and Donning PPE
  • Inspect Your Gear: Before starting, visually inspect all PPE for damage or defects. Ensure your fume hood is operational.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.

  • Respirator: If required, perform a seal check on your respirator.

Handling the Compound
  • Ventilation is Key: Always handle the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation risk.[5]

  • Avoid Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.[6]

  • Prevent Contact: Use spatulas and other tools to avoid direct contact. Never use your hands to scoop or handle the chemical, even with gloves on.

  • Spill Management: In case of a small spill within the fume hood, use an absorbent material (e.g., Chemizorb®) to collect the material, then decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

Doffing PPE to Prevent Contamination

The order in which you remove your PPE is as critical as putting it on correctly. The goal is to avoid contact with any contaminated surfaces.

  • Outer Gloves: While still in the work area, remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward. Place it in a designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[9]

Doffing_Procedure start Procedure Complete A Remove Outer Gloves start->A Begin Doffing wash_hands Wash Hands Thoroughly B Remove Face Shield / Goggles A->B C Remove Lab Coat B->C D Remove Inner Gloves C->D D->wash_hands caption Doffing PPE Workflow

Doffing PPE Workflow

Disposal Plan: Responsible Waste Management

All waste generated from handling 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile must be treated as hazardous.

  • Solid Waste: All contaminated solids, including gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour this chemical down the drain, as it is toxic to aquatic life.[3][4]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal_Workflow cluster_waste Waste Generation cluster_containment Containment cluster_disposal Final Disposal A Contaminated PPE (Gloves, etc.) D Labeled Hazardous Solid Waste Container A->D B Excess Solid Compound B->D C Liquid Waste (Solutions) E Labeled Hazardous Liquid Waste Container C->E F Arrange for Pickup by EHS D->F E->F G Follow Institutional & Regulatory Protocols F->G caption Chemical Disposal Plan

Chemical Disposal Plan

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while flushing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[11]

Always have the Safety Data Sheet (SDS) for a related compound readily available for emergency responders.

References

  • BD Regulatory Documents. (2025, March 14). Safety Data Sheet. [Link]

  • Jasol. Safety Data Sheet. [Link]

  • SDS US. (2020, February 28). Safety Data Sheet. [Link]

  • WorkSafe GEAR Australia. (2025, December 16). Understanding the Food Safety of Nitrile Disposable Gloves. [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Bergamot. Nitrile Gloves Chemical Resistance Guide. [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. [Link]

  • The Ultimate Guide to Nitrile Gloves. (2025, March 3). The Ultimate Guide to Nitrile Gloves: Benefits, Uses, and Safety Standards. [Link]

  • Mathys. (2024, April 5). Porisol Safety Data Sheet. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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